molecular formula C7H4F2O3 B1582754 2,6-Difluoro-3-hydroxybenzoic acid CAS No. 749230-32-8

2,6-Difluoro-3-hydroxybenzoic acid

Cat. No.: B1582754
CAS No.: 749230-32-8
M. Wt: 174.1 g/mol
InChI Key: VWIWRPLTBLVKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIWRPLTBLVKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344858
Record name 2,6-Difluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749230-32-8
Record name 2,6-Difluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-hydroxybenzoic acid, identified by the CAS number 749230-32-8 , is a fluorinated aromatic carboxylic acid of significant interest in the field of medicinal chemistry and pharmaceutical development.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the carboxylic acid and a hydroxyl group, imparts specific chemical properties that make it a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and its critical role as a key intermediate in the preparation of advanced pharmaceuticals, such as the novel antibacterial agent, Garenoxacin.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 749230-32-8--INVALID-LINK--
Molecular Formula C₇H₄F₂O₃--INVALID-LINK--
Molecular Weight 174.10 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral observation
Purity ≥97%--INVALID-LINK--
Storage Room temperature, under nitrogen--INVALID-LINK--

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns influenced by both fluorine and proton-proton coupling. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The signals for the carbons attached to fluorine will show characteristic coupling (C-F coupling), which is a powerful tool for structure confirmation. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration will be observed around 1700 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.10). The fragmentation pattern will be influenced by the presence of the fluorine, hydroxyl, and carboxylic acid functional groups.

Synthesis of this compound

A key synthetic route to this compound has been outlined in the patent literature, starting from 3,4,5-trifluoronitrobenzene.[2][3] This multi-step synthesis is designed to be efficient and scalable, making it suitable for industrial production.

Synthetic Pathway Overview

The synthesis involves a sequence of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally, hydrolysis to yield the target molecule.[2][3] The choice of reagents and reaction conditions at each step is critical for achieving high yields and purity.

Synthesis_of_2_6_Difluoro_3_hydroxybenzoic_acid start 3,4,5-Trifluoronitrobenzene step1 Methoxylation start->step1 CH₃ONa intermediate1 2,6-Difluoro-4-nitroanisole step1->intermediate1 step2 Reduction intermediate1->step2 Fe / HCl intermediate2 3,5-Difluoro-4-anisidine step2->intermediate2 step3 Bromination intermediate2->step3 NBS intermediate3 2-Bromo-3,5-difluoro-4-anisidine step3->intermediate3 step4 Deamination intermediate3->step4 H₃PO₂ intermediate4 3-Bromo-2,6-difluoroanisole step4->intermediate4 step5 Cyanation intermediate4->step5 CuCN, DMF intermediate5 2,4-Difluoro-3-methoxybenzonitrile step5->intermediate5 step6 Hydrolysis intermediate5->step6 HBr (aq) product This compound step6->product Garenoxacin_Synthesis start This compound step1 Multi-step transformation start->step1 intermediate Quinolone Core Precursor step1->intermediate step2 Cyclization intermediate->step2 product Garenoxacin Quinolone Core step2->product final_step Coupling product->final_step side_chain Side Chain Moiety side_chain->final_step final_product Garenoxacin final_step->final_product

References

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorine-containing organic molecules have garnered substantial attention in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,6-Difluoro-3-hydroxybenzoic acid, with its unique substitution pattern, presents a compelling scaffold for the development of novel therapeutic agents and advanced materials.[2][3] An in-depth understanding of its physical properties is paramount for its effective utilization, from guiding synthesis and purification to predicting its behavior in biological systems.

Molecular and Basic Physical Properties

This compound possesses the following fundamental characteristics:

PropertyValueSource
Molecular Formula C₇H₄F₂O₃ChemScene[4]
Molecular Weight 174.10 g/mol ChemScene[4]
CAS Number 749230-32-8ChemScene[4]
Appearance White to pale brown powder or crystalline powder (typical for similar compounds)Hangzhou Hongqin Pharmtech Co., Ltd[5]

Key Physicochemical Parameters: A Blend of Known Data and Experimental Guidance

A thorough characterization of a compound's physical properties is crucial for its application. Below, we present the available data for this compound and provide detailed protocols for the experimental determination of missing values.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice forces. While no experimental melting point for this compound is readily available, the melting point of the related compound, 2,6-difluoro-3-hydroxybenzaldehyde, is 112 °C.[6] This suggests that the melting point of the carboxylic acid derivative will also be in a measurable range for standard laboratory equipment.

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[7]

  • Sample Preparation:

    • Ensure the sample is thoroughly dried and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

    • Compact the sample by tapping the tube gently or by dropping it through a long glass tube.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point range is reported as T₁ - T₂. A narrow range (≤ 1 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Heat Heat Apparatus Pack->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Purity Assess Purity Record->Purity

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Boiling Point: 313.1°C at 760 mmHg[8]

Solubility

Solubility data is critical for drug development, influencing formulation, dissolution, and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9][10]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Concentration Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

SolubilityWorkflow cluster_prep Equilibration cluster_analysis Analysis Add Add Excess Solid Agitate Agitate at Constant T Add->Agitate Separate Centrifuge & Filter Agitate->Separate Quantify Quantify by HPLC Separate->Quantify Report Report Solubility Quantify->Report

Caption: Shake-Flask Method for Solubility Determination.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining pKa.[4][8][11]

  • Solution Preparation:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low.

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

Computational Data

Computational models provide valuable estimations of physicochemical properties.

PropertyValueSource
Topological Polar Surface Area (TPSA) 57.53 ŲChemScene[4]
LogP (Octanol-Water Partition Coefficient) 1.3686ChemScene[4]
Hydrogen Bond Donors 2ChemScene[4]
Hydrogen Bond Acceptors 2ChemScene[4]
Rotatable Bonds 1ChemScene[4]

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).[12]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration may be required.[13][14]

  • Procedure: Dissolve the sample in the chosen solvent, filter if necessary to remove any particulate matter, and transfer to a clean, dry NMR tube.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm), with splitting patterns determined by fluorine-proton and proton-proton coupling.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent.

  • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Features:

  • Signals for the seven carbon atoms, with chemical shifts influenced by the electron-withdrawing fluorine atoms and the hydroxyl and carboxyl groups. Carbon-fluorine coupling will be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[15][16]

  • Sample Placement: Place a small amount of the powdered sample directly on the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum.

Expected Characteristic IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Expected Mass Spectrum Features (EI-MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 174.10).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups (e.g., -OH, -COOH) and fragmentation of the aromatic ring. The presence of fluorine will influence the fragmentation pathways.[17][18]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While some experimental data is yet to be published, we have outlined robust and widely accepted methodologies for their determination. The provided protocols for measuring melting point, solubility, and pKa, along with guidelines for spectroscopic analysis, offer a comprehensive framework for researchers to fully characterize this and similar molecules. A thorough understanding and documentation of these physical properties are indispensable for advancing the application of this promising compound in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-3-hydroxybenzoic acid is a highly functionalized aromatic molecule of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking a hydroxyl and a carboxylic acid group, imparts distinct electronic and conformational properties. These characteristics make it a valuable building block for the synthesis of complex pharmaceutical agents and other bioactive molecules. The strategic placement of the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and insights into the rationale behind the methodological choices for researchers and professionals in the field.

Strategic Approaches to Synthesis

The synthesis of polysubstituted aromatic rings requires careful consideration of the directing effects of the existing substituents and the choice of reagents to achieve the desired regioselectivity. For this compound, two principal retrosynthetic disconnections are considered most viable, each with its own set of advantages and challenges.

Pathway 1: Ortho-Lithiation of a Methoxy-Protected Precursor

This pathway is arguably the more direct and elegant approach, leveraging the powerful tool of directed ortho-metalation. The methoxy group serves as a potent directing group, facilitating the introduction of the carboxyl functionality at the desired position.

Conceptual Workflow

G cluster_0 Pathway 1: Ortho-Lithiation Route 2,6-Difluoroanisole 2,6-Difluoroanisole Lithiated Intermediate Lithiated Intermediate 2,6-Difluoroanisole->Lithiated Intermediate  1. Ortho-Lithiation (n-BuLi or s-BuLi, THF, -78 °C) 2,6-Difluoro-3-methoxybenzoic acid 2,6-Difluoro-3-methoxybenzoic acid Lithiated Intermediate->2,6-Difluoro-3-methoxybenzoic acid  2. Carboxylation (CO2 (g) or dry ice) Final Product This compound 2,6-Difluoro-3-methoxybenzoic acid->Final Product  3. Demethylation (BBr3, CH2Cl2)

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

Mechanistic Insights and Rationale
  • Step 1: Directed Ortho-Lithiation: The synthesis commences with 2,6-difluoroanisole. The methoxy group is a strong directing metalation group (DMG) that coordinates with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[1] This coordination facilitates the deprotonation of the proximal ortho position (C3), which is the most acidic proton due to the inductive effects of the flanking fluorine atoms and the directing ability of the methoxy group.[2][3] The reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

  • Step 2: Carboxylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched with an electrophile, in this case, carbon dioxide (either as a gas or solid dry ice), to install the carboxylic acid moiety.[4] This reaction is generally efficient and regioselective.

  • Step 3: Demethylation: The final step involves the cleavage of the methyl ether to unveil the hydroxyl group. Boron tribromide (BBr3) is a highly effective reagent for the demethylation of aryl methyl ethers, even those deactivated by electron-withdrawing groups.[5][6][7][8] The reaction proceeds readily in a chlorinated solvent such as dichloromethane (CH2Cl2).

Experimental Protocol: Ortho-Lithiation Pathway

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2,6-Difluoroanisole144.121.2398%
n-Butyllithium64.060.68 (in hexanes)2.5 M in hexanes
Tetrahydrofuran (THF)72.110.889Anhydrous
Carbon Dioxide (Dry Ice)44.01--
Boron Tribromide250.522.651.0 M in CH2Cl2
Dichloromethane (CH2Cl2)84.931.33Anhydrous
Hydrochloric Acid36.461.1837% aqueous
Diethyl Ether74.120.713Anhydrous
Magnesium Sulfate120.37-Anhydrous

Procedure:

  • Lithiation and Carboxylation:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2,6-difluoroanisole (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by adding an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Add water and acidify with 1 M HCl to a pH of approximately 2.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,6-difluoro-3-methoxybenzoic acid.

  • Demethylation:

    • Dissolve the crude 2,6-difluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add boron tribromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

Pathway 2: A Multi-step Approach Involving Nitration and Diazotization

This alternative pathway involves the sequential introduction of functional groups onto a simpler difluorinated aromatic precursor. While longer, it avoids the use of organolithium reagents, which can be advantageous in certain laboratory settings.

Conceptual Workflow

G cluster_1 Pathway 2: Nitration-Diazotization Route 2,6-Difluoroanisole 2,6-Difluoroanisole 2,6-Difluoro-3-nitroanisole 2,6-Difluoro-3-nitroanisole 2,6-Difluoroanisole->2,6-Difluoro-3-nitroanisole  1. Nitration (HNO3, H2SO4) 2,6-Difluoro-3-aminoanisole 2,6-Difluoro-3-aminoanisole 2,6-Difluoro-3-nitroanisole->2,6-Difluoro-3-aminoanisole  2. Reduction (e.g., Fe/HCl or H2/Pd-C) Diazonium Salt Diazonium Salt 2,6-Difluoro-3-aminoanisole->Diazonium Salt  3. Diazotization (NaNO2, H2SO4, 0-5 °C) 2,6-Difluoro-3-methoxyphenol 2,6-Difluoro-3-methoxyphenol Diazonium Salt->2,6-Difluoro-3-methoxyphenol  4. Hydrolysis (H2O, heat) Final Product This compound 2,6-Difluoro-3-methoxyphenol->Final Product  5. Carboxylation (Kolbe-Schmitt or similar)

Caption: Workflow for the synthesis of this compound via a multi-step route.

Mechanistic Insights and Rationale
  • Step 1: Nitration: Starting with 2,6-difluoroanisole, electrophilic aromatic substitution with a nitrating mixture (HNO3/H2SO4) is employed. The methoxy group is an ortho-, para-director, and the fluorine atoms are deactivating but also ortho-, para-directing. The position of nitration will be influenced by the interplay of these directing effects.

  • Step 2: Reduction: The nitro group is then reduced to an amine. A variety of reducing agents can be used, such as iron in the presence of an acid (e.g., HCl or NH4Cl) or catalytic hydrogenation (H2 over Pd/C).[9][10][11][12][13] These methods are generally high-yielding and chemoselective.

  • Step 3: Diazotization: The resulting aniline is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

  • Step 4: Hydrolysis: The diazonium salt is then hydrolyzed to a phenol by heating in an aqueous acidic solution. This is a common method for introducing a hydroxyl group onto an aromatic ring.

  • Step 5: Carboxylation: The final step is the carboxylation of the resulting 2,6-difluoro-3-methoxyphenol. This can be a challenging transformation. While the Kolbe-Schmitt reaction is a classic method for carboxylating phenols, its efficiency can be limited by the electron-withdrawing nature of the fluorine atoms.[5][6][13][14][15] Alternative carboxylation methods may need to be explored. It's also conceivable to introduce the carboxyl group at an earlier stage, for instance, by converting a nitrile intermediate.

Experimental Protocol: Key Steps of the Multi-step Pathway

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2,6-Difluoroanisole144.121.2398%
Nitric Acid63.011.5170%
Sulfuric Acid98.081.8498%
Iron Powder55.857.87-
Hydrochloric Acid36.461.1837% aqueous
Sodium Nitrite69.00-99%
Sodium Hydroxide40.00-98%
Carbon Dioxide44.01--

Procedure:

  • Nitration of 2,6-Difluoroanisole:

    • In a flask cooled in an ice bath, slowly add sulfuric acid to 2,6-difluoroanisole with stirring.

    • Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the anisole solution, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction for a few hours at room temperature.

    • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and sodium bicarbonate solution, dry, and concentrate to yield crude 2,6-difluoro-3-nitroanisole.

  • Reduction of the Nitro Group:

    • To a mixture of the crude nitro compound and ethanol, add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot ethanol.

    • Concentrate the filtrate to obtain the crude 2,6-difluoro-3-aminoanisole.

  • Diazotization and Hydrolysis:

    • Dissolve the crude amine in an aqueous solution of sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • After stirring for a short period, slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

    • Continue heating until nitrogen evolution ceases.

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product to obtain 2,6-difluoro-3-methoxyphenol.

  • Carboxylation (Illustrative Kolbe-Schmitt Conditions):

    • Prepare the sodium salt of 2,6-difluoro-3-methoxyphenol by reacting it with sodium hydroxide.

    • Heat the dry sodium salt under a high pressure of carbon dioxide at an elevated temperature.

    • After the reaction, cool the mixture, dissolve it in water, and acidify to precipitate the carboxylic acid.

    • Filter and purify the product.

Conclusion

The synthesis of this compound presents a formidable challenge in regioselective aromatic chemistry. The ortho-lithiation pathway offers a more concise and potentially higher-yielding route, contingent on the successful management of organolithium reagents. The multi-step approach, while more laborious, provides an alternative that avoids these sensitive reagents. The choice of pathway will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the desired purity of the final product. Both routes underscore the importance of understanding the interplay of electronic and steric effects in guiding the functionalization of highly substituted aromatic rings.

References

An In-Depth Technical Guide to the Solubility Profile of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2,6-Difluoro-3-hydroxybenzoic acid. Given the limited availability of public domain data on this specific compound, this document emphasizes robust, standardized experimental methodologies to establish its aqueous and organic solvent solubility, as well as its ionization constant (pKa).

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For this compound, a molecule with acidic (carboxylic acid) and weakly acidic (phenolic hydroxyl) functional groups, solubility is expected to be highly dependent on pH. Understanding its behavior in various solvent systems is paramount for its journey from laboratory research to clinical application. This guide provides the theoretical underpinnings and practical, step-by-step protocols for a comprehensive solubility assessment.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of two electron-withdrawing fluorine atoms influences the acidity of both the carboxylic acid and the hydroxyl group. The overall solubility is a function of:

  • pH and Ionization: The compound's solubility in aqueous media is dictated by the Henderson-Hasselbalch equation. At a pH below its pKa, the un-ionized form predominates, which is typically less soluble in water. As the pH increases above the pKa, the compound deprotonates to form a more soluble salt.

  • Solvent Polarity: The solubility in organic solvents will depend on the polarity of the solvent and its ability to form hydrogen bonds with the solute.

  • Temperature: Solubility is generally temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.

The interplay between the carboxylic acid and hydroxyl group ionization is a key aspect to investigate. The following diagram illustrates the pH-dependent ionization of this compound.

G A Weigh excess compound B Add solvent A->B C Equilibrate (Shake/Stir) B->C D Separate solid & liquid (Centrifuge/Filter) C->D E Analyze supernatant (UV-Vis/HPLC) D->E F Calculate Solubility E->F G A Prepare compound solution B Calibrate pH meter A->B C Titrate with acid/base B->C D Record pH vs. titrant volume C->D E Plot titration curve D->E F Determine pKa from inflection point E->F

Introduction: The Strategic Role and Prudent Handling of a Key Fluorinated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 2,6-Difluoro-3-hydroxybenzoic acid

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly altering the physicochemical and biological properties of active pharmaceutical ingredients (APIs).[1][2] The strategic placement of fluorine atoms can enhance metabolic stability, improve bioavailability, and increase binding affinity.[3][4] this compound stands as a valuable building block in this domain, utilized by researchers and drug development professionals in the synthesis of complex molecular architectures.[4][5]

However, the same unique chemical properties that make fluorinated compounds valuable necessitate a rigorous and informed approach to their handling.[1] This guide provides a comprehensive, in-depth technical overview of the safety protocols, handling procedures, and emergency responses pertinent to this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively, grounding every recommendation in established safety principles and authoritative data.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of this compound and its analogues.

PropertyValueSource(s)
Molecular Formula C₇H₄F₂O₃[6]
Molecular Weight 174.10 g/mol
Appearance Solid
GHS Hazard Statements H315, H319, H335[6]
InChI Key FZHSZDCTILICIX-UHFFFAOYSA-N

Note: Properties can vary slightly between suppliers and batches. Always refer to the specific Safety Data Sheet (SDS) for the material in use.

Section 2: Hazard Identification and Comprehensive Risk Assessment

Based on aggregated GHS information, this compound is classified as a hazardous substance. The primary hazards are:

  • H315: Causes skin irritation. [6][7]

  • H319: Causes serious eye irritation. [6][7]

  • H335: May cause respiratory irritation. [6]

Causality of Hazards: The acidic nature of the carboxylic group, combined with the electron-withdrawing effects of the fluorine atoms, contributes to its irritant properties. As a fine powder, it can also become airborne, posing an inhalation risk.

A Systematic Approach to Risk Mitigation:

A proactive risk assessment is paramount before commencing any work. The following workflow provides a structured system for evaluating and controlling hazards.

RiskAssessmentWorkflow A Step 1: Identify Hazards (e.g., Skin/Eye/Respiratory Irritation) B Step 2: Assess Risks (Evaluate exposure potential during weighing, transfer, reaction) A->B Analyze potential harm C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C Select appropriate safeguards D Step 4: Document & Review (Update protocols based on observations) C->D Ensure continuous improvement

Caption: A four-step workflow for laboratory risk assessment.

Section 3: Protocols for Safe Handling and Exposure Control

Adherence to strict handling protocols is non-negotiable. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is a well-maintained engineering control system.

  • Ventilation: Always handle this compound within a certified chemical fume hood or a powder containment hood to control airborne dust.[6][8] Ensure the sash is positioned at the appropriate height to maximize capture efficiency.

  • Emergency Equipment: Confirm that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is essential to prevent direct contact.[1][6] The selection of appropriate PPE should be based on a thorough risk assessment.

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[6][9] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and ensure they are inspected for defects before each use.[6][10] Change gloves immediately if they become contaminated. For tasks with a higher risk of exposure, consider double-gloving.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron may be necessary. Ensure clothing is laundered separately from personal items.[10]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be required.[6] Respirator use must be part of a formal respiratory protection program.[11]

Step-by-Step Handling Protocol for Solid Compound
  • Preparation: Don all required PPE before entering the designated handling area.

  • Designated Area: Demarcate a specific area within the fume hood for handling the compound.

  • Weighing: Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust clouds.[10] Use smooth, deliberate motions.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully to prevent spillage.

  • Post-Handling: Tightly seal the source container immediately after use.[10]

  • Decontamination: Clean the spatula and the handling area with an appropriate solvent and wipe-down. Dispose of contaminated wipes as hazardous waste.

  • Hygiene: After completing the task and removing PPE, wash hands thoroughly with soap and water.[6][10] Do not eat, drink, or smoke in the laboratory.[6]

Section 4: Storage and Chemical Incompatibility

Proper storage is critical for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from sources of ignition and direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12] Contact with these substances can lead to vigorous, exothermic reactions or degradation of the compound.

Section 5: Comprehensive Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

In all cases of exposure, seek prompt medical attention and provide the attending physician with the Safety Data Sheet.[13]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[13]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes.[1] Remove any contaminated clothing while under a safety shower.[11] If irritation persists, seek medical attention.[7]
Inhalation Move the affected person to fresh air immediately.[9][12] If breathing is difficult, administer oxygen if you are trained to do so.[1] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[12] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Chemical Spill Response

Proper spill response depends on the scale and nature of the incident.[14]

SpillResponse cluster_E Minor Spill Protocol cluster_F Major Spill Protocol A Spill Occurs B Assess Severity (Quantity, Location, Exposure?) A->B C Minor Spill (Small amount, contained, no personnel exposure) B->C Is it minor? D Major Spill (Large amount, uncontained, personnel exposure, fire risk) B->D Is it major? E Self-Cleanup Protocol C->E F Emergency Response Protocol D->F E1 Alert others in the immediate area [10] E2 Don appropriate PPE (gloves, goggles, lab coat) [9] E3 Cover spill with absorbent material or gently sweep up solid [3, 7] E4 Collect residue into a sealed, labeled hazardous waste container [8] E5 Decontaminate area with soap and water [7] F1 Evacuate the immediate area [3, 7] F2 Alert supervisor and contact institutional EHS/Emergency Response [3] F3 Attend to any injured or contaminated persons [8] F4 Restrict access to the area [1]

Caption: Decision tree for responding to a chemical spill.

Section 6: Waste Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle.

  • Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent materials) must be disposed of as hazardous chemical waste.[1][11]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[14]

  • Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]

References

Discovery and history of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Fluorinated benzoic acids, in particular, represent a class of compounds whose history is deeply intertwined with the evolution of synthetic organic chemistry itself. From the perilous early days of isolating elemental fluorine to the development of sophisticated, regioselective fluorination techniques, the journey to access these valuable building blocks has been one of scientific ingenuity and perseverance. This guide provides a comprehensive overview of the discovery and historical development of fluorinated benzoic acids, detailing the seminal synthetic methodologies, the rationale behind their evolution, and their transformative impact on drug discovery. We will explore the foundational Balz-Schiemann reaction, the advent of methods for introducing fluorinated moieties like the trifluoromethyl group, and the emergence of modern, milder fluorination technologies.

The Dawn of Fluorine Chemistry: A Prerequisite for Discovery

The story of fluorinated benzoic acids begins not with the acids themselves, but with the element that defines them: fluorine. For decades, chemists knew of the existence of fluorine through its compounds, primarily the mineral fluorite (calcium fluoride) and the dangerously corrosive hydrofluoric acid, first prepared in 1771 by Carl Wilhelm Scheele.[1][2] However, elemental fluorine's extreme reactivity and toxicity thwarted all attempts at isolation. Early pioneers like Humphry Davy, Joseph Louis Gay-Lussac, and the Knox brothers suffered severe poisoning, earning these researchers the grim moniker of "fluorine martyrs."[1][2]

The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated gaseous fluorine via the electrolysis of a solution of potassium fluoride in anhydrous hydrogen fluoride.[1][3] Moissan's success, which earned him the 1906 Nobel Prize in Chemistry, was a monumental achievement that opened the door to organofluorine chemistry.[2][3] With a method to obtain the element, the challenge shifted to controllably incorporating it into organic structures.

Early Attempts at Aromatic Fluorination: Taming the "Savage Beast"

Direct fluorination of aromatic compounds like benzene with elemental fluorine proved to be a violent and uncontrollable process, often resulting in explosions and complex mixtures of degraded products.[4] The first successful, albeit indirect, methods for creating aryl-fluorine bonds were crucial stepping stones.

Halogen Exchange (Halex) Reactions: The Swarts Legacy

In the 1890s, Belgian chemist Frédéric Jean Edmond Swarts developed a series of reactions based on halogen exchange, where a less electronegative halogen (typically chlorine or bromine) is replaced by fluorine.[5][6][7] The "Swarts reaction" traditionally used heavy metal fluorides like AgF, Hg₂F₂, or, most notably, antimony trifluoride (SbF₃), often with a catalytic amount of a pentavalent antimony salt (e.g., SbCl₅).[5][7][8]

While primarily applied to aliphatic compounds for the synthesis of freons and other fluorocarbons, the principles of nucleophilic fluoride exchange were foundational.[6][7] However, applying this to non-activated aromatic rings like benzoic acid was challenging. The Halex reaction requires the aromatic system to be strongly activated towards nucleophilic attack, typically by electron-withdrawing groups positioned ortho or para to the leaving group.[4] This limited its early utility for the general synthesis of fluorinated benzoic acids.

The Balz-Schiemann Reaction: A Paradigm Shift

The single most important breakthrough in the synthesis of simple aryl fluorides, including fluorobenzoic acids, was the reaction developed by German chemists Günther Balz and Günther Schiemann in 1927.[4][9] The Balz-Schiemann reaction provided a reliable and regioselective method to introduce a fluorine atom onto an aromatic ring starting from a primary aromatic amine.[10]

The process involves two key steps:

  • Diazotization: The starting aminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable aryldiazonium salt.

  • Fluoride Introduction and Thermolysis: The diazonium salt is then precipitated by adding tetrafluoroboric acid (HBF₄). The resulting aryldiazonium tetrafluoroborate salt is isolated, dried, and then thermally decomposed. This decomposition releases nitrogen gas and boron trifluoride, leaving behind the desired aryl fluoride.[9][11]

The causality behind this reaction's success lies in the excellent leaving group ability of dinitrogen (N₂) and the role of the tetrafluoroborate anion (BF₄⁻) as the fluoride source.[10][11] For decades, this was the workhorse reaction for producing a wide range of fluorinated aromatics, including all three isomers of fluorobenzoic acid.

Mandatory Visualization 1: The Balz-Schiemann Reaction Mechanism

Balz_Schiemann Balz-Schiemann Reaction Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Formation & Decomposition Start Aminobenzoic Acid (Ar-NH2) Diazonium Aryldiazonium Salt (Ar-N2+) Start->Diazonium NaNO2, HCl 0-5 °C Tetrafluoroborate Aryldiazonium Tetrafluoroborate (Ar-N2+ BF4-) Diazonium->Tetrafluoroborate HBF4 Product Fluorobenzoic Acid (Ar-F) Tetrafluoroborate->Product Heat (Δ) Byproducts N2 + BF3

Caption: A simplified workflow of the two-stage Balz-Schiemann reaction.

Expanding the Toolbox: Synthesis of Trifluoromethylated Benzoic Acids

While the Balz-Schiemann reaction was ideal for single fluorine atom introduction, the synthesis of benzoic acids bearing fluorinated substituents, such as the trifluoromethyl (-CF₃) group, required different strategies. The -CF₃ group is particularly valuable in drug design as a metabolically stable and highly lipophilic bioisostere for groups like isopropyl.[12]

The earliest practical method for introducing a -CF₃ group onto a benzene ring leveraged the Swarts reaction.[4] The process typically involved:

  • Free-radical chlorination of a methyl group on a benzoic acid precursor (e.g., methylbenzoic acid) to form a trichloromethyl (-CCl₃) group.

  • A subsequent halogen exchange reaction using reagents like SbF₃ to convert the -CCl₃ group to a -CF₃ group.[4]

This chlorination/fluorination sequence formed the basis for the industrial production of many trifluoromethylated aromatics.[12] Modern methods have since been developed that offer milder conditions and broader substrate scopes, including the trifluoromethylation of benzoic acids themselves to yield aryl trifluoromethyl ketones.[13]

Data Presentation 1: Impact of Fluorine Substitution on Benzoic Acid Acidity

The introduction of fluorine-containing substituents has a profound electronic effect on the benzoic acid ring, primarily through strong induction (σ-withdrawal). This significantly impacts the acidity (pKa) of the carboxylic acid group, a critical parameter for drug-receptor interactions and pharmacokinetic properties.

CompoundSubstituent PositionpKa (in H₂O at 25°C)Key Electronic Effect
Benzoic Acid-4.20Baseline
2-Fluorobenzoic Acidortho3.27Strong Induction
3-Fluorobenzoic Acidmeta3.86Strong Induction
4-Fluorobenzoic Acidpara4.14Induction vs. Resonance
3-(Trifluoromethyl)benzoic acidmeta3.70Very Strong Induction
4-(Trifluoromethyl)benzoic acidpara3.78Very Strong Induction

Note: pKa values are approximate and can vary slightly between sources.

The Modern Era: Towards Milder and More Versatile Methods

While historically significant, the classical methods have drawbacks. The Balz-Schiemann reaction often requires harsh thermal conditions and the isolation of potentially unstable diazonium salts.[14] Halex reactions are limited by the need for activating groups. These limitations spurred the development of a new generation of fluorination techniques.

Recent decades have seen the rise of methods that offer milder conditions, improved functional group tolerance, and access to novel fluorinated structures. For the synthesis of fluorobenzoic acids, notable advancements include:

  • Nucleophilic Fluorination of Diaryliodonium Salts and Benziodoxolones: These methods use hypervalent iodine compounds as precursors. A nucleophilic fluoride source (like CsF or KF) displaces the entire iodonium group, allowing for the formation of C-F bonds under relatively mild conditions. This has proven particularly effective for synthesizing 2-fluorobenzoic acid derivatives.[15]

  • Electrophilic Fluorinating Agents: The development of N-F reagents (e.g., Selectfluor®) provided a source of "electrophilic fluorine."[16] These reagents can directly fluorinate electron-rich aromatic rings, although directing this reaction on a deactivated ring like benzoic acid can be challenging without prior functionalization.

These modern methods have significantly expanded the accessibility of complex, highly functionalized fluorinated benzoic acids, which are invaluable as building blocks in drug discovery pipelines.[15][17]

Experimental Protocols: A Self-Validating System

To provide a practical, field-proven insight, we detail a representative protocol for the classical synthesis of 4-fluorobenzoic acid via the Balz-Schiemann reaction.

Experimental Protocol 1: Synthesis of 4-Fluorobenzoic Acid from 4-Aminobenzoic Acid

Causality and Rationale: This two-step, one-pot procedure demonstrates the core principles of the Balz-Schiemann reaction. Low temperature is critical during diazotization to prevent the premature decomposition of the diazonium salt. The use of tetrafluoroboric acid serves the dual purpose of providing the counter-ion for precipitation and being the ultimate fluoride source. Thermal decomposition must be controlled to prevent runaway reactions.

Step-by-Step Methodology:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-aminobenzoic acid (0.1 mol, 13.7 g).

    • Add 100 mL of 10% aqueous hydrochloric acid. Stir the mixture and cool to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (0.11 mol, 7.6 g) in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature. A clear solution of the diazonium salt should form.

  • Precipitation of the Tetrafluoroborate Salt:

    • To the cold diazonium salt solution, slowly add 48% aqueous tetrafluoroboric acid (0.12 mol, ~21 g or 15 mL) with continuous stirring.

    • A thick white precipitate of 4-carboxybenzenediazonium tetrafluoroborate will form.

    • Continue stirring in the ice bath for 30 minutes.

  • Isolation and Decomposition:

    • Filter the precipitate using a Büchner funnel. Wash the filter cake with 20 mL of cold water, followed by 20 mL of cold methanol, and finally with 20 mL of diethyl ether to aid in drying.

    • CAUTION: Dry diazonium salts can be explosive. Do not dry completely in an oven. The slightly moist salt should be used for the next step.

    • Carefully transfer the solid to a large flask. Gently heat the solid using an oil bath. The decomposition will start around 120-130 °C, evidenced by the evolution of nitrogen gas and boron trifluoride. Heat slowly to control the reaction.

    • After the gas evolution ceases, the crude 4-fluorobenzoic acid remains as a dark solid.

  • Purification and Validation:

    • Allow the flask to cool to room temperature.

    • Purify the crude product by recrystallization from water.

    • The purity of the final product, white crystals of 4-fluorobenzoic acid, can be validated by measuring its melting point (185-186 °C) and confirmed by spectroscopic methods (¹H NMR, ¹⁹F NMR, IR). The expected yield is typically in the range of 50-60%.

Mandatory Visualization 2: Drug Discovery Workflow

Drug_Discovery Role of Fluorinated Benzoic Acids in Drug Discovery FBA Fluorinated Benzoic Acid (Building Block) Synthesis Chemical Synthesis (e.g., Amide Coupling) FBA->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Lead Optimization Hit->SAR Iterative Modification Candidate Drug Candidate SAR->Candidate

Caption: Workflow illustrating the use of fluorinated benzoic acids in drug development.

Conclusion: An Enduring Legacy in Science

The history of fluorinated benzoic acids is a microcosm of the progress in organic synthesis. It began with the formidable challenge of taming the most reactive of elements and evolved through the development of robust, name-brand reactions that defined synthetic strategy for generations.[4][10] Today, the field continues to advance with the introduction of milder, more efficient methods that expand the chemical space available to scientists.[15]

For drug development professionals, fluorinated benzoic acids are not merely historical curiosities; they are indispensable tools. The unique properties conferred by fluorine—such as enhanced metabolic stability, altered acidity, and improved binding affinity—make these compounds critical building blocks in the rational design of new therapeutics.[18][19][20] From their perilous beginnings to their current status as high-value chemical intermediates, the discovery and synthesis of fluorinated benzoic acids remain a compelling story of scientific advancement.[17]

References

A Theoretical and Practical Guide to 2,6-Difluoro-3-hydroxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of 2,6-Difluoro-3-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid with significant potential in the pharmaceutical and agrochemical industries. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, computational analysis, potential applications, and proposed methodologies for its synthesis and characterization. By synthesizing data from existing literature on analogous compounds, this guide offers valuable insights into the strategic application of this versatile building block.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

Fluorine-containing organic molecules have become increasingly vital in the development of modern pharmaceuticals and agrochemicals. The unique electronic properties of the fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzoic acid derivatives, in particular, serve as crucial intermediates in the synthesis of a wide array of bioactive compounds, including kinase inhibitors, antibiotics, and anti-inflammatory agents.[1][2] this compound, with its distinct substitution pattern, presents a compelling scaffold for the design of novel therapeutic agents. The ortho-positioned fluorine atoms influence the molecule's electronic properties and reactivity, while the hydroxyl and carboxylic acid groups provide key sites for further chemical modification and interaction with biological receptors.[1]

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are central to its chemical behavior and potential applications. While experimental data for this specific molecule is limited, we can infer its key characteristics from closely related compounds and computational predictions.

Structural Formula and Key Identifiers
  • Molecular Formula: C₇H₄F₂O₃[3]

  • Molecular Weight: 174.10 g/mol [3][4]

  • IUPAC Name: this compound

  • CAS Numbers: 137839-02-4[5], 749230-32-8[3] (Note: Conflicting CAS numbers have been reported, and require verification.)

  • SMILES: C1=CC(=C(C(=C1O)F)C(=O)O)F[6]

  • InChI: InChI=1S/C7H4F2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)[6]

  • InChIKey: VWIWRPLTBLVKBV-UHFFFAOYSA-N[6]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, derived from computational models and data from analogous compounds. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing synthetic and analytical protocols.

PropertyPredicted ValueSource
Density1.515 g/cm³[5]
Boiling Point407.6 °C at 760 mmHg[5]
Flash Point200.7 °C[5]
LogP1.3686[3]
Topological Polar Surface Area (TPSA)57.53 Ų[3]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors2[3]
Rotatable Bonds1[3]
pKa~2.9 - 4.0Inferred from[7]

The predicted pKa value is an estimation based on the known pKa of benzoic acid (4.20) and its hydroxy-substituted derivatives. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid itself.

Computational and Theoretical Analysis

Computational chemistry provides powerful tools for understanding the structure, reactivity, and potential biological activity of molecules like this compound. Density Functional Theory (DFT) and molecular docking are particularly valuable in this regard.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT calculations are instrumental in elucidating the conformational preferences, electronic structure, and spectroscopic properties of fluorinated benzoic acids.[8][9][10] For this compound, DFT studies can predict:

  • Conformational Analysis: The orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring and the fluorine substituents is critical for its interaction with other molecules. Studies on similar compounds, like 2-fluoro-4-hydroxy benzoic acid, have shown that multiple conformers can exist with small energy differences.[11]

  • Electronic Properties: DFT can be used to calculate molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is key to understanding the molecule's reactivity and intermolecular interactions.

  • Spectroscopic Prediction: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data.[12]

The workflow for a typical DFT analysis is outlined below:

dft_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_props nmr_ir_uvvis Spectroscopic Prediction (NMR, IR, UV-Vis) geom_opt->nmr_ir_uvvis optimized_geom Optimized Geometry geom_opt->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data electronic_data Electronic Data electronic_props->electronic_data spectra_data Predicted Spectra nmr_ir_uvvis->spectra_data docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking_run Perform Docking (e.g., AutoDock) ligand_prep->docking_run protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->docking_run pose_analysis Analyze Binding Poses docking_run->pose_analysis interaction_analysis Identify Key Interactions (H-bonds, etc.) pose_analysis->interaction_analysis synthesis_workflow start Starting Material (e.g., 1,2,3-Trifluorobenzene) step1 Nitration start->step1 HNO₃/H₂SO₄ step2 Methoxylation step1->step2 NaOMe step3 Reduction step2->step3 Fe/HCl step4 Diazotization/ Hydroxylation step3->step4 NaNO₂/H₂SO₄, then H₂O/heat step5 Carboxylation step4->step5 Kolbe-Schmitt reaction product 2,6-Difluoro-3- hydroxybenzoic acid step5->product

References

Methodological & Application

Application Notes and Protocols for Directed Ortho-Lithiation of 2,6-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-H Functionalization of Fluorinated Aromatics

The regioselective functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Directed ortho-metalation (DoM) has emerged as a powerful and reliable strategy for achieving C-H activation at a position ortho to a directing metalation group (DMG).[1][2] This application note provides a detailed guide to the directed ortho-lithiation of 2,6-difluorobenzoic acid, a valuable substrate for the synthesis of highly substituted and potentially biologically active molecules. The fluorine atoms on the aromatic ring can significantly influence the electronic properties and metabolic stability of the final products, making this a key transformation for drug development professionals.

The carboxylic acid moiety, despite its acidic proton, can serve as an effective DMG.[3] The reaction proceeds through the formation of a lithium carboxylate, which then directs a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond. This process generates a transient aryllithium species that can be trapped with a variety of electrophiles, leading to the formation of 3-substituted 2,6-difluorobenzoic acid derivatives.

Mechanism of Action: The Role of the Carboxylate Directing Group

The directed ortho-lithiation of 2,6-difluorobenzoic acid is a kinetically controlled process. The reaction is initiated by the deprotonation of the carboxylic acid by an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to form the corresponding lithium carboxylate. This in situ-formed carboxylate then acts as the directing group. The lithium cation of the carboxylate coordinates with the organolithium base, bringing it into close proximity to the ortho C-H bond. This chelation-assisted deprotonation significantly lowers the activation energy for the C-H abstraction at the 3-position, leading to the regioselective formation of the aryllithium intermediate.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Deprotonation of Carboxylic Acid cluster_1 Step 2: Directed ortho-Lithiation cluster_2 Step 3: Electrophilic Quench Start 2,6-Difluorobenzoic Acid Intermediate1 Lithium 2,6-Difluorobenzoate Start->Intermediate1 + s-BuLi Base1 2.2 eq. s-BuLi Intermediate1_2 Lithium 2,6-Difluorobenzoate Intermediate2 3-Lithio-2,6-difluorobenzoate (Dianion) Intermediate1_2->Intermediate2 + s-BuLi / TMEDA -78 °C Base2 s-BuLi / TMEDA Intermediate2_2 3-Lithio-2,6-difluorobenzoate Product 3-Substituted-2,6- difluorobenzoic Acid Intermediate2_2->Product + E+ Electrophile Electrophile (E+)

Caption: Workflow for the Directed ortho-Lithiation of 2,6-Difluorobenzoic Acid.

Experimental Protocol: Synthesis of 3-Iodo-2,6-difluorobenzoic Acid

This protocol details the synthesis of 3-iodo-2,6-difluorobenzoic acid, a versatile building block for further cross-coupling reactions. The principles outlined can be adapted for a range of other electrophiles.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,6-Difluorobenzoic acid≥98%Dry thoroughly before use.
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneTitrate before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Freshly distilled from sodium/benzophenone.
Tetramethylethylenediamine (TMEDA)≥99.5%Distill from CaH₂.
Iodine (I₂)≥99.8%
Hydrochloric Acid (HCl)1 M aqueous solution
Ethyl AcetateACS grade
BrineSaturated aqueous NaCl
Sodium Sulfate (Na₂SO₄)Anhydrous

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocool bath

  • Inert gas (argon or nitrogen) supply

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum under a positive pressure of inert gas.

    • Add 2,6-difluorobenzoic acid (1.0 eq.) to the flask.

    • Dissolve the acid in anhydrous THF (approximately 0.2 M concentration).

  • Formation of the Lithium Carboxylate and ortho-Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate dry flask under inert gas, add TMEDA (2.2 eq.) to anhydrous THF.

    • Slowly add s-BuLi (2.2 eq.) to the TMEDA solution at -78 °C.

    • Add the freshly prepared s-BuLi/TMEDA solution dropwise to the stirred solution of 2,6-difluorobenzoic acid at -78 °C over 20-30 minutes. The reaction mixture may turn yellow or orange.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Quench:

    • Prepare a solution of iodine (1.5 eq.) in anhydrous THF in a separate dry flask under inert gas.

    • Slowly add the iodine solution via cannula or syringe to the reaction mixture at -78 °C. The color of the reaction mixture will likely change as the iodine is consumed.

    • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling of Organolithium Reagents

Working with organolithium reagents such as n-butyllithium and sec-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature.[4][5]

  • Inert Atmosphere: All reactions involving organolithiums must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling and Transfer: Use syringes or cannulas for transferring organolithium solutions. Never draw organolithiums into a syringe by pulling back the plunger against a closed system.

  • Quenching: Unused organolithium reagents and reaction residues must be quenched carefully. A common method is the slow addition of isopropanol at low temperatures, followed by ethanol and then water.

  • Spills: In case of a small spill, it should be smothered with sand or another non-reactive absorbent material. Do not use water to extinguish an organolithium fire.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product yield Inactive organolithium reagent.Titrate the organolithium solution before use to determine its exact molarity.
Wet solvents or reagents.Ensure all solvents and reagents are rigorously dried.
Insufficiently low temperature.Maintain the reaction temperature at or below -78 °C during lithiation.
Formation of side products Reaction temperature too high.Ensure efficient cooling and slow addition of reagents.
Incorrect stoichiometry of the base.Use a slight excess of the organolithium reagent (2.2 equivalents) to account for both deprotonation of the acid and the ortho C-H.

Visualization of Key Relationships

Caption: Interplay of Key Parameters in Directed ortho-Lithiation.

References

The Strategic Application of 2,6-Difluoro-3-hydroxybenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the success of any drug discovery campaign. 2,6-Difluoro-3-hydroxybenzoic acid is a deceptively simple molecule that offers a powerful combination of structural and electronic features, making it a highly valuable starting point for the synthesis of novel therapeutics. The presence of two ortho-fluorine atoms to the carboxylic acid profoundly influences the molecule's pKa, conformation, and metabolic stability, while the hydroxyl and carboxylic acid groups provide versatile handles for synthetic elaboration.

The strategic placement of fluorine is a well-established strategy in modern drug design to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] Fluorine's high electronegativity can modulate the acidity of adjacent functional groups, influence molecular conformation, and block sites of metabolic oxidation.[3][4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in key therapeutic areas.

Physicochemical Properties and Structural Features

The unique arrangement of functional groups in this compound dictates its utility as a medicinal chemistry scaffold.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₄F₂O₃Low molecular weight, suitable for fragment-based approaches.
Molecular Weight 174.10 g/mol Adheres to Lipinski's "Rule of Five" for oral bioavailability.
XLogP3 1.3Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Hydrogen Bond Donors 2 (hydroxyl, carboxyl)Provides opportunities for strong, specific interactions with biological targets.
Hydrogen Bond Acceptors 3 (carbonyl, hydroxyl, fluorines)Offers multiple points for hydrogen bonding with protein residues.
pKa (estimated) ~2.5-3.0The ortho-fluorines increase the acidity of the carboxylic acid, influencing its charge state at physiological pH.

The two fluorine atoms flanking the carboxylic acid create a "difluoro-ortho effect," which can enforce a specific conformation and provide a metabolically stable anchor point. The adjacent hydroxyl group is a key interaction point and a versatile site for synthetic modification to explore the surrounding chemical space of a target's binding pocket.

Core Applications in Medicinal Chemistry

A. A Scaffold for Novel Antibacterial Agents: Targeting FtsZ

One of the most promising applications of this scaffold is in the development of novel antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ).[6][7]

Mechanism of Action: Disrupting Bacterial Cell Division

FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for cell division in most bacteria.[6][8] It polymerizes at the mid-cell to form a contractile structure known as the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.[6][8] Inhibition of FtsZ polymerization or GTPase activity disrupts the formation of the Z-ring, leading to cell filamentation and eventual lysis.[8][9][10] This mechanism is a compelling antibacterial strategy, especially in the face of growing resistance to conventional antibiotics.

FtsZ_Inhibition cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition Pathway FtsZ_monomers FtsZ Monomers + GTP Polymerization Polymerization FtsZ_monomers->Polymerization Z_ring Z-Ring Formation (Mid-cell) Polymerization->Z_ring Block Blockage of Polymerization Polymerization->Block Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Block Filamentation Cell Filamentation & Lysis Block->Filamentation

Caption: Mechanism of FtsZ Inhibition by 2,6-Difluorobenzamide Derivatives.

Design Strategy

The 2,6-difluorobenzamide moiety, derived from this compound, has been identified as a privileged scaffold for FtsZ inhibitors. The difluoro substitution pattern is crucial for potent activity, likely by contributing to favorable binding interactions within a hydrophobic pocket of the FtsZ protein. The amide nitrogen and the ortho-fluorines can act as hydrogen bond acceptors, mimicking interactions of the native GTP substrate. The 3-hydroxy position provides a vector for synthetic elaboration to improve potency and pharmacokinetic properties.

Protocol 1: Synthesis of a 2,6-Difluoro-3-(benzyloxy)benzamide Derivative

This protocol describes a representative synthesis of a derivative where the hydroxyl group is protected as a benzyl ether, and the carboxylic acid is converted to a primary amide.

  • Protection of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

    • Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension for 15 minutes at room temperature.

    • Add benzyl bromide (1.2 eq) dropwise to the mixture.

    • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the resulting benzyl 2,6-difluoro-3-(benzyloxy)benzoate by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected intermediate.

  • Saponification of the Ester:

    • Dissolve the protected ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture to pH ~2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 2,6-difluoro-3-(benzyloxy)benzoic acid.

  • Amide Formation:

    • Dissolve the acid from the previous step (1.0 eq) in dichloromethane (DCM).

    • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Concentrate under reduced pressure to obtain the acyl chloride.

    • Dissolve the crude acyl chloride in DCM and cool to 0°C.

    • Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (excess) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the final product, 2,6-difluoro-3-(benzyloxy)benzamide, by recrystallization or column chromatography.

Protocol 2: FtsZ Polymerization Assay (Light Scattering)

This assay monitors the effect of an inhibitor on the GTP-induced polymerization of FtsZ by measuring changes in light scattering.[11][12][13]

  • Reagent Preparation:

    • Purified FtsZ protein (e.g., from E. coli or S. aureus).

    • Polymerization Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 10 mM MgCl₂.

    • GTP stock solution (10 mM).

    • Test compound stock solution in DMSO.

  • Assay Procedure:

    • In a quartz cuvette, add the polymerization buffer.

    • Add the test compound to the desired final concentration (typically in a range from 0.1 to 100 µM). Ensure the final DMSO concentration is ≤1%.

    • Add purified FtsZ to a final concentration of 10-12 µM.

    • Incubate for 5 minutes at 37°C.

    • Place the cuvette in a fluorometer or spectrophotometer equipped for 90° light scattering measurements (e.g., excitation and emission wavelengths set to 350 nm).

    • Record a baseline reading for 60 seconds.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Monitor the increase in light scattering over time (e.g., 10-15 minutes).

  • Data Analysis:

    • Compare the rate and extent of polymerization in the presence of the inhibitor to a vehicle control (DMSO).

    • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of polymerization).

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[14][15][16][17][18]

  • Materials:

    • Test compound and control antibiotic.

    • Bacterial strain (e.g., Staphylococcus aureus).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

B. A Building Block for Kinase Inhibitors

The 2,6-difluorophenyl motif is prevalent in many approved and investigational protein kinase inhibitors.[19][20][21][22] While this compound itself is not a direct precursor in all cases, it represents a valuable starting point for creating fragments and leads that target the ATP-binding site of kinases.

Rationale for Use

Protein kinases are a major class of drug targets, particularly in oncology.[19][21] Most kinase inhibitors are ATP-competitive, binding to the adenine-binding region of the ATP pocket. The 2,6-difluorophenyl group is effective in this role for several reasons:

  • Metabolic Stability: The C-F bond is strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the half-life of a drug.[1][3]

  • Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with carbonyl groups in the kinase hinge region, enhancing binding affinity.[5]

  • Modulation of pKa and Lipophilicity: Strategic fluorination can fine-tune the physicochemical properties of a molecule to optimize cell permeability and solubility.[1][3]

Kinase_Inhibitor_Synthesis Start 2,6-Difluoro-3- hydroxybenzoic Acid Activation Carboxylic Acid Activation (e.g., HATU, SOCl₂) Start->Activation Coupling Amide Coupling Activation->Coupling Amine Heterocyclic Amine (Hinge Binder) Amine->Coupling Intermediate Core Scaffold (Amide linked) Coupling->Intermediate Derivatization Derivatization at 3-OH position (e.g., Etherification) Intermediate->Derivatization Final_KI Final Kinase Inhibitor Candidate Derivatization->Final_KI FBDD_Workflow Fragment Fragment Library (incl. 2,6-Difluoro-3- hydroxybenzoic acid) Screening Biophysical Screening (SPR, TSA, NMR) Fragment->Screening Hit_ID Identify Fragment Hits (Weak Binders) Screening->Hit_ID Target Protein Target Target->Screening Structural Structural Biology (X-ray, Cryo-EM) Hit_ID->Structural Elaboration Fragment Elaboration (Growing, Linking) Structural->Elaboration Lead Potent Lead Compound Elaboration->Lead

References

Introduction: The Strategic Importance of the 2,6-Difluoro-3-hydroxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,6-Difluoro-3-hydroxybenzoic Acid in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized targeted therapy.[1][2] Within the medicinal chemist's toolkit, certain structural motifs consistently emerge as privileged scaffolds for achieving high potency and selectivity. The 2,6-difluoro-3-hydroxyphenyl group, derived from this compound, is one such motif, offering a unique combination of electronic and steric properties that are highly advantageous for kinase inhibitor design.

The strategic placement of fluorine atoms ortho to the phenolic hydroxyl group and the carboxylic acid (or resulting amide) serves several key functions:

  • Modulation of Acidity (pKa): The strongly electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group. This increased acidity can facilitate the formation of stronger hydrogen bonds with key amino acid residues in the kinase active site, enhancing binding affinity.[3][4]

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, improving the pharmacokinetic profile of the resulting inhibitor.

  • Conformational Control: The steric bulk of the ortho-fluorine atoms can influence the torsional angle between the phenyl ring and the rest of the inhibitor, locking it into a bioactive conformation.

  • Enhanced Binding Interactions: The difluorophenyl moiety can participate in favorable non-covalent interactions, including polar, halogen, and hydrophobic interactions within the ATP-binding pocket.[3][5]

This guide provides a detailed overview of the application of this compound in the synthesis of kinase inhibitors, including validated protocols, mechanistic insights, and data presentation for researchers in drug discovery.

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is fundamental. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 749230-32-8[6]
Molecular Formula C₇H₄F₂O₃[6]
Molecular Weight 174.10 g/mol [6]
Appearance Off-white to white solidN/A
Topological Polar Surface Area (TPSA) 57.53 Ų[6]
logP 1.3686[6]

Core Synthesis: Amide Bond Formation Protocols

The most common application of this compound in inhibitor synthesis is its use as a carboxylic acid component in an amide coupling reaction. The formation of an amide bond is a robust and versatile reaction, but the electronic properties and potential steric hindrance of this particular acid necessitate optimized conditions.[7][8]

Below are detailed protocols for two highly effective and widely used coupling methods. The choice between them often depends on the scale of the reaction, the nature of the amine coupling partner, and the desired reaction time.[9]

General Experimental Workflow

The overall process for synthesizing a target kinase inhibitor via amide coupling is illustrated below. This workflow emphasizes the key stages from starting materials to the purified final product.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing & Purification Start_Acid 2,6-Difluoro-3- hydroxybenzoic Acid Coupling Amide Coupling (e.g., HATU/DIPEA) Start_Acid->Coupling Start_Amine Kinase Scaffold Amine (e.g., Aminopyridine) Start_Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Target Kinase Inhibitor Purification->Final_Product

Caption: General experimental workflow for kinase inhibitor synthesis.

Protocol 1: HATU-Mediated Amide Coupling

This method is highly efficient, often proceeding quickly and cleanly even with sterically hindered or electronically deactivated substrates.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that generates a highly reactive acyl intermediate.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Reagent Addition: Add HATU (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. A color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF, 2x), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.

HATU_Mechanism Acid R-COOH (Carboxylic Acid) Active_Ester O-Acyl- isourea Ester (Highly Reactive) Acid->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Product R-CO-NH-R' (Amide Product) Active_Ester->Product + R'-NH2 Amine R'-NH2 (Amine) Byproduct Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is often added as an additive to suppress side reactions and minimize racemization if chiral centers are present.[10]

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (approx. 0.1 M).

  • Cooling & Base: Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 eq).

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The urea byproduct from EDC is largely water-soluble, simplifying purification.[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application Example & Structure-Activity Relationship (SAR)

The 2,6-difluoro-3-hydroxyphenyl moiety has been explored in the development of inhibitors for several kinases, including Vaccinia-related kinases (VRK1/2) and Mitogen-activated protein kinase kinase 4 (MKK4).[3][4] The insights from these studies highlight the importance of this specific substitution pattern.

SAR Insights

The following table summarizes key structure-activity relationship findings from studies incorporating the difluorophenol motif.

ModificationObserved Effect on ActivityRationale / ImplicationReference
Replacement of difluorophenol with phenolSignificant drop in binding affinity/potencySuggests the fluorine atoms are crucial for enhancing binding, likely through electronic modulation (pKa) and/or direct interactions.[3]
Altering the phenol pKaHigh sensitivity of kinase binding to pKa changesIndicates that the acidity of the hydroxyl group is critical for forming a key hydrogen bond interaction in the active site.[4]
Introduction of a hydroxyl group at the meta position of an aniline scaffoldProduced the most potent inhibitors for Flt and KDR kinasesDemonstrates the general importance of meta-hydroxyl groups for potent kinase inhibition, a feature mimicked by the subject acid.[5]
Illustrative Kinase Target Pathway

Kinase inhibitors synthesized using this compound typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.

Kinase_Pathway cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase (e.g., VRK1, MKK4) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (P) Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Synthesized Inhibitor (Derived from Acid) Inhibitor->Kinase Blocks ATP Site

Caption: Inhibition of a generic kinase signaling cascade.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of modern kinase inhibitors. Its unique electronic and structural features allow for the creation of potent and selective compounds by enhancing key interactions within the kinase ATP-binding site. The amide coupling protocols detailed in this guide are robust and adaptable, providing a solid foundation for researchers to incorporate this privileged scaffold into their drug discovery programs. By understanding the rationale behind its use and applying optimized synthetic methods, scientists can effectively leverage the advantages of the 2,6-difluoro-3-hydroxyphenyl motif to develop the next generation of targeted therapeutics.

References

Application Notes and Protocols for the Development of Antibacterial Agents Using 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Benzoic acid derivatives, particularly those with halogen substitutions, represent a promising class of compounds with demonstrated antibacterial potential.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on utilizing 2,6-Difluoro-3-hydroxybenzoic acid as a starting scaffold for the synthesis and evaluation of new antibacterial agents. We present detailed protocols for the chemical modification of this scaffold, robust methodologies for in vitro antibacterial screening, and initial strategies for investigating the mechanism of action of promising lead compounds. The causality behind experimental choices is explained to provide a field-proven framework for advancing novel antibacterial candidates from concept to preliminary validation.

Introduction: The Rationale for this compound as a Scaffold

Benzoic acid and its derivatives have a long history as antimicrobial agents, with their activity significantly influenced by the nature and position of substituents on the aromatic ring.[2][3] The strategic incorporation of fluorine atoms into therapeutic molecules is a well-established method in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The 2,6-difluoro substitution pattern, in particular, can profoundly alter the electronic properties and conformation of the benzoic acid ring, potentially leading to novel interactions with bacterial targets. Furthermore, the presence of a hydroxyl group offers a reactive handle for derivatization and can be crucial for interacting with enzyme active sites.

This guide is predicated on the hypothesis that modifying the carboxylic acid and phenolic hydroxyl groups of this compound can lead to the discovery of potent antibacterial compounds. We will outline a logical workflow from initial library synthesis to the identification of lead candidates with favorable in vitro properties.

Synthesis of Novel this compound Derivatives

The primary functional groups of this compound available for modification are the carboxylic acid and the hydroxyl group. A common and effective strategy in medicinal chemistry is to convert the carboxylic acid into a variety of esters and amides to modulate lipophilicity and hydrogen bonding potential, which are critical for antibacterial activity.

General Synthetic Scheme: Esterification and Amidation

The following scheme illustrates the straightforward synthesis of ester and amide derivatives from the parent scaffold. This two-pronged approach allows for the rapid generation of a chemically diverse library of compounds for initial screening.

G parent This compound ester_product Ester Derivatives parent->ester_product Esterification amide_product Amide Derivatives parent->amide_product Amidation ester_reagents Alcohol (R1-OH) Acid Catalyst (e.g., H2SO4) or Coupling Agent (e.g., DCC) ester_reagents->ester_product amide_reagents Amine (R2-NH2) Coupling Agent (e.g., HATU, EDCI) amide_reagents->amide_product

Caption: General synthetic routes for the derivatization of this compound.

Protocol 1: Synthesis of Ester Derivatives (e.g., Ethyl 2,6-difluoro-3-hydroxybenzoate)

This protocol describes a classic Fischer esterification, a reliable method for generating simple alkyl esters.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.

Protocol 2: Synthesis of Amide Derivatives (e.g., N-benzyl-2,6-difluoro-3-hydroxybenzamide)

Amide bond formation is a cornerstone of medicinal chemistry. The use of a coupling agent like HATU is efficient and minimizes side reactions.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel) to obtain the desired amide.

In Vitro Antibacterial Susceptibility Testing

Once a library of derivatives has been synthesized, the next critical step is to evaluate their antibacterial activity. The following protocols describe standardized methods for determining the Minimum Inhibitory Concentration (MIC) of the novel compounds.[5][6]

Screening Workflow

A tiered screening approach is recommended to efficiently identify promising compounds while conserving resources.

G start Synthesized Compound Library primary_screen Primary Screen: Single High Concentration (e.g., 64 µg/mL) vs. ESKAPE Pathogens start->primary_screen inactive Inactive Compounds primary_screen->inactive active_hits Active 'Hits' primary_screen->active_hits secondary_screen Secondary Screen: Broth Microdilution Assay Determine MIC Values active_hits->secondary_screen mic_data MIC ≤ 8 µg/mL (Potent Candidates) secondary_screen->mic_data downstream Downstream Assays: - MBC Determination - Time-Kill Kinetics - Cytotoxicity mic_data->downstream

Caption: A tiered workflow for antibacterial screening of new chemical entities.

Protocol 3: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • Test compounds (dissolved in DMSO to a stock concentration, e.g., 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of the test compound in well 1 by adding the appropriate amount of stock solution to CAMHB to achieve twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that when 50 µL is added to each well, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11.

  • Incubation: Cover the plates and incubate at 35±1°C for 16-20 hours in ambient air.[5]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation: Example MIC Table

Quantitative data should be summarized for easy comparison. This allows for the identification of structure-activity relationships (SAR).

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DFHBA-01-OCH₂CH₃ (Ethyl Ester)64>128
DFHBA-02-NH-CH₂Ph (Benzyl Amide)864
DFHBA-03-NH-(4-Cl-Ph) (4-Chloroanilide)432
Ciprofloxacin(Control)0.50.015

Preliminary Mechanism of Action (MoA) Studies

Identifying the bacterial target of a novel compound is a crucial step in its development. Based on literature for structurally related compounds, a potential mechanism for 2,6-difluorobenzamide derivatives is the inhibition of the bacterial cell division protein FtsZ.[7]

Rationale for Investigating FtsZ Inhibition

FtsZ is a highly conserved protein in bacteria and is essential for cell division, making it an attractive target for broad-spectrum antibiotics. Its inhibition leads to filamentation of bacterial cells as they are unable to divide, eventually resulting in cell death.

Proposed Investigatory Workflow

G lead_cmpd Potent Lead Compound (from MIC testing) morphology Bacterial Morphology Assay (Microscopy) lead_cmpd->morphology filamentation Observation of Cell Filamentation? morphology->filamentation biochemical Biochemical Assays: - FtsZ Polymerization - GTPase Activity filamentation->biochemical Yes no_filament No Filamentation: Explore Alternative MoA filamentation->no_filament No target_confirmed Target Validated: FtsZ Inhibition biochemical->target_confirmed

Caption: Workflow for investigating FtsZ inhibition as a potential mechanism of action.

Protocol 4: Bacterial Morphology Assessment by Microscopy

This protocol provides a simple, visual method to assess whether a compound induces a cell division phenotype.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis)

  • Tryptic Soy Broth (TSB)

  • Lead compound at 4x MIC

  • Glass microscope slides and coverslips

  • Phase-contrast microscope

Procedure:

  • Grow an overnight culture of the test bacteria in TSB.

  • Dilute the culture 1:100 in fresh TSB.

  • Add the lead compound to a final concentration of 4x its determined MIC. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cultures at 37°C with shaking for 2-4 hours (approximately 2-3 doubling times).

  • Place a small aliquot (5-10 µL) of the culture onto a microscope slide and cover with a coverslip.

  • Observe the cells under a phase-contrast microscope at 1000x magnification.

  • Interpretation: Compare the morphology of the treated cells to the controls. Untreated cells should appear as single rods or short chains. Cells treated with an FtsZ inhibitor will exhibit a distinct elongated, filamentous morphology due to the inhibition of cell division.

Conclusion and Future Directions

This guide provides a foundational framework for the development of novel antibacterial agents derived from this compound. By systematically synthesizing ester and amide libraries and employing a robust screening cascade, researchers can efficiently identify compounds with potent antibacterial activity. The outlined protocols for MIC determination and preliminary mechanism of action studies offer a clear path for advancing promising hits. Future work should focus on expanding the diversity of the chemical library, performing cytotoxicity assays against mammalian cell lines to determine the therapeutic index, and conducting more in-depth biochemical and genetic studies to confirm the molecular target of the most promising lead compounds.

References

Analytical methods for 2,6-Difluoro-3-hydroxybenzoic acid using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Difluoro-3-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide and detailed protocols for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, causality in experimental design, and adherence to rigorous validation standards.

Introduction and Analytical Rationale

This compound (MW: 174.10 g/mol , CAS: 749230-32-8) is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring a benzene ring, a carboxylic acid group, a hydroxyl group, and two fluorine atoms, dictates its analytical behavior. The presence of the carboxyl and hydroxyl groups imparts significant polarity, while the aromatic ring provides a chromophore suitable for UV detection. The estimated LogP value of approximately 1.37 suggests moderate hydrophobicity.[1]

Reverse-Phase HPLC is the method of choice for such molecules due to its robustness and versatility in separating compounds with moderate polarity. The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. For acidic compounds like this compound, controlling the mobile phase pH is paramount. By maintaining a pH well below the pKa of the carboxylic acid group, we suppress its ionization. This renders the molecule less polar, thereby increasing its retention on the nonpolar stationary phase and promoting sharp, symmetrical peak shapes. Aromatic carboxylic acids are often analyzed with LC/MS-compatible conditions.[2]

This guide will detail a primary RP-HPLC method using a standard C18 column and discuss an alternative method employing a Pentafluorophenyl (PFP) phase for potentially enhanced selectivity, a common strategy for separating halogenated compounds.[3][4]

Experimental Workflow and Logic

The development and validation of an HPLC method is a systematic process. The following diagram illustrates the logical flow from initial method design to full validation, ensuring the final protocol is robust and fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development Analyte Analyte Characterization (this compound) - Polarity (LogP ~1.37) - UV Absorbance - Acidity (pKa) ColumnSelection Column Selection - Primary: C18 (Hydrophobicity) - Alternative: PFP (π-π, Dipole) Analyte->ColumnSelection Properties guide choice MobilePhase Mobile Phase Optimization - Organic: Acetonitrile - Aqueous: Acidified Buffer (pH 2.5-3.0) - Gradient vs. Isocratic ColumnSelection->MobilePhase Optimize separation Detection Detector Settings - Determine λmax - Set Wavelength MobilePhase->Detection Optimize signal SST System Suitability Testing (SST) (Tailing, RSD%, Resolution) Detection->SST Confirm performance Specificity Specificity / Selectivity SST->Specificity Begin Validation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness

Caption: Logical workflow for HPLC method development and validation.

Detailed Protocols and Methodologies

PART 3.1: Materials and Instrumentation
  • Analyte: this compound reference standard (Purity ≥97%).[1]

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Reagents: Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns:

    • Primary: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). This is a USP L1 designation column.[5]

    • Alternative: Pentafluorophenyl (PFP) column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data System (CDS) software.

PART 3.2: Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and water (50:50, v/v). This is used to dissolve the standard and samples to ensure compatibility with the mobile phase.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

PART 3.3: Chromatographic Method Protocol

The following table details the optimized chromatographic conditions for the analysis.

ParameterRecommended ConditionCausality and Rationale
Column C18 (USP L1), 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for aromatic compounds. This is the industry-standard starting point for robust method development.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (~2.5) suppresses the ionization of the carboxylic acid group, leading to enhanced retention and improved peak symmetry.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity.
Elution Mode IsocraticAn isocratic elution is simpler, more robust, and often sufficient for purity assays of a single analyte. A starting point of 60% A / 40% B is recommended.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detector UV/DAD
Wavelength 228 nm (or λmax)Aromatic acids often show strong absorbance in this region. It is critical to determine the λmax by scanning a standard solution from 200-400 nm for optimal sensitivity.
Run Time ~10 minutesShould be sufficient to elute the analyte and any potential impurities, allowing for column re-equilibration.

Method Validation Protocol according to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following parameters must be assessed.

PART 4.1: System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[9] This is achieved by injecting a working standard (e.g., 25 µg/mL) five or six times.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[9]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[9]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
PART 4.2: Validation Characteristics

The following diagram outlines the relationship between key validation parameters.

ValidationParameters cluster_core Core Validation Pillars cluster_performance Performance Limits Method Validated HPLC Method Specificity Specificity (Analyte vs. Matrix) Method->Specificity Linearity Linearity (Conc. vs. Response) Method->Linearity Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Scatter of Results) Method->Precision Robustness Robustness (Resilience to small changes) Method->Robustness Range Range (Interval of Reliability) Linearity->Range LOD LOD (Can be detected) Precision->LOD LOQ LOQ (Can be quantified reliably) Precision->LOQ

Caption: Interrelation of key HPLC method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard, ensuring no interfering peaks are present at the analyte's retention time.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Protocol: Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration).

    • Acceptance Criteria: Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999. The recommended range for a drug substance assay is typically 80% to 120% of the test concentration.[10]

  • Accuracy: The closeness of test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should not exceed 2.0%.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, LOD corresponds to an S/N of 3:1, and LOQ corresponds to an S/N of 10:1.

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[12][13]

    • Acceptance Criteria: The system suitability parameters must still be met under these varied conditions.

Summary and Conclusion

This application note provides a robust and reliable RP-HPLC method for the quantitative determination of this compound. The protocol, centered on a C18 stationary phase with an acidified mobile phase, is grounded in established chromatographic principles for acidic aromatic compounds. Adherence to the detailed validation procedures, as prescribed by ICH guidelines, will ensure that the method is fit for its intended purpose in a regulated research or quality control environment.

References

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2,6-Difluoro-3-hydroxybenzoic acid is an important building block in medicinal chemistry and materials science. Its utility stems from the unique electronic and steric properties conferred by the fluorine and hydroxyl substituents on the aromatic ring. Accurate structural verification is paramount, as isomeric impurities can significantly impact downstream applications. High-resolution NMR spectroscopy stands as the definitive technique for this purpose, offering unparalleled insight into the molecular framework through the precise measurement of nuclear spin interactions.

This guide details a multi-faceted NMR approach, explaining the causality behind each step—from sample preparation to the selection of advanced 2D NMR experiments—to provide a complete and unambiguous structural assignment.

Physicochemical Properties & Experimental Rationale

Before commencing any NMR experiment, understanding the analyte's properties is crucial for selecting the appropriate conditions.

  • Structure: The molecule contains a carboxylic acid proton, a hydroxyl proton, and two aromatic protons, alongside two fluorine atoms. The acidic and hydroxyl protons are exchangeable, which has significant implications for their observation in the ¹H NMR spectrum.

  • Solubility: this compound is a polar molecule. It exhibits good solubility in polar aprotic deuterated solvents such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) and Acetone-d₆. DMSO-d₆ is often the solvent of choice for compounds with acidic protons (like carboxylic acids and phenols) because it slows down the rate of proton exchange with residual water, allowing for the observation of these labile protons as distinct, often broad, signals.

  • NMR-Active Nuclei: The key nuclei for the structural elucidation of this compound are ¹H, ¹³C, and ¹⁹F. The presence of fluorine provides an additional, highly sensitive NMR probe. The large J-couplings between fluorine and carbon (¹JCF, ²JCF, etc.) and between fluorine and protons (³JHF, ⁴JHF) are critical for unambiguous assignment.

For these reasons, DMSO-d₆ is selected as the primary solvent for this protocol. It effectively solubilizes the compound and its residual proton signal (typically around 2.50 ppm) does not interfere with the aromatic region of interest. Tetramethylsilane (TMS) will be used as the internal standard for ¹H and ¹³C NMR for universal referencing.

Experimental Workflow for Structural Elucidation

The following diagram outlines the logical flow of experiments designed to build a complete structural picture of the molecule, from initial one-dimensional surveys to detailed two-dimensional correlation maps.

Application Note: High-Sensitivity LC-MS/MS Analysis of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative and qualitative analysis of 2,6-Difluoro-3-hydroxybenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This small molecule, a fluorinated aromatic carboxylic acid, is of interest in pharmaceutical development and materials science. We present a robust methodology encompassing sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices to ensure method robustness and data integrity.

Introduction and Scientific Context

This compound is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the benzene ring significantly influences its chemical properties, including acidity, polarity, and metabolic stability. Fluorinated compounds are of high interest in drug development, as the introduction of fluorine can enhance metabolic resistance, binding affinity, and membrane permeability.[1][2] Therefore, a sensitive and specific analytical method is crucial for pharmacokinetic studies, impurity profiling, and quality control during its development and manufacturing.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical tool for this purpose, offering unparalleled sensitivity and selectivity.[2] This application note focuses on an LC-MS/MS method utilizing Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing polar small molecules like organic acids, as it typically produces a prominent molecular ion with minimal in-source fragmentation.[3]

Analyte Properties and Mass Spectrometry Preliminaries

Before method development, understanding the analyte's physicochemical properties is essential for predicting its behavior in both the chromatographic and mass spectrometric domains.

PropertyValueSource
Chemical Formula C₇H₄F₂O₃
Average Molecular Weight 174.10 g/mol
Monoisotopic Mass 174.0128 g/mol Calculated
Predicted pKa ~2.5-3.5Inferred from similar structures

Given its acidic nature, this compound is expected to readily deprotonate. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the logical choice for achieving high sensitivity. In this mode, the analyte will be detected as the deprotonated molecule, [M-H]⁻.

  • Expected Precursor Ion (m/z): 174.0128 - 1.0078 (H⁺) = 173.005

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling while maximizing data quality.

Workflow Diagram

LCMS_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H₂O) A->B C Serial Dilution for Calibration Curve B->C D Filtration (0.22 µm PTFE) C->D E Injection into UHPLC System D->E F Chromatographic Separation (Reversed-Phase C18) E->F G Ionization (ESI Negative Mode) F->G H MS/MS Detection (MRM) G->H I Peak Integration & Quantification H->I J Reporting I->J

Caption: Figure 1: Overall Analytical Workflow

Protocol 1: Sample and Standard Preparation

The goal of sample preparation for small molecules in relatively clean matrices is to ensure dissolution and remove particulates that could damage the LC system.[4] For organic acids, the choice of diluent is critical to maintain peak shape.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This solvent composition is generally compatible with reversed-phase mobile phases.

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution using the same 50:50 acetonitrile/water diluent to prepare a calibration curve. A typical range for quantitative analysis might be 1 ng/mL to 1000 ng/mL.[5]

  • Sample Preparation:

    • For test samples, dissolve the material in the diluent to an expected concentration within the calibration range.

    • Crucial Step: Vortex all solutions thoroughly to ensure complete dissolution.

  • Filtration:

    • Prior to injection, filter all samples and standards through a 0.22 µm PTFE syringe filter to remove any particulates.[6]

Protocol 2: LC-MS/MS Method Parameters

This method employs reversed-phase chromatography with an acidic mobile phase. The low pH suppresses the ionization of the carboxylic acid group, converting the analyte to its neutral form, which enhances retention on a nonpolar C18 stationary phase.[6] This technique is known as ion suppression chromatography.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
UHPLC System Standard commercial systemN/A
Column C18, 2.1 x 50 mm, 1.8 µmA short, narrow-bore column with small particles provides high efficiency and fast analysis times, suitable for MS.[7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as the ion-suppressing agent and a proton source, aiding in ESI.[7][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive backpressure.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.[9]
Injection Vol. 2 µLSmall injection volumes are typical for high-sensitivity LC-MS to avoid column overloading and matrix effects.[4]
Gradient See Table 2 belowA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column after each injection.[7]

Table 2: Chromatographic Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole (QqQ)QqQ instruments are the gold standard for quantitative analysis due to their sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[1]
Ionization Mode ESI NegativeAs a carboxylic acid, the analyte readily forms a stable [M-H]⁻ ion.[10]
Capillary Voltage -3.5 kVOptimized to promote efficient spray and ion formation.
Source Temp. 150 °CA moderate temperature that aids desolvation without causing thermal degradation.[10]
Desolvation Temp. 400 °CHigh temperature required to evaporate the solvent from the ESI droplets, releasing ions into the gas phase.
Desolvation Gas Nitrogen, 800 L/hrHigh flow of inert gas facilitates the desolvation process.
Cone Gas Flow 50 L/hrHelps shape the ESI plume and prevent solvent clusters from entering the mass analyzer.

Data Analysis: Fragmentation and MRM Transitions

Tandem mass spectrometry (MS/MS) provides specificity by monitoring a specific fragmentation reaction for the analyte. A precursor ion (the [M-H]⁻ ion) is selected in the first quadrupole, fragmented via Collision-Induced Dissociation (CID) in the second, and a specific product ion is monitored in the third.

Proposed Fragmentation Pathway

The fragmentation of benzoic acids is well-documented and typically involves the loss of small, stable neutral molecules like carbon dioxide (CO₂) and carbon monoxide (CO).[11][12] For this compound ([M-H]⁻ at m/z 173.0), the primary fragmentation is expected to be the loss of CO₂ from the carboxylate group.

Caption: Figure 2: Proposed ESI⁻ Fragmentation Pathway

Note: The image in Figure 2 is of 2,6-Difluorobenzoic acid, used here for structural representation of the core moiety undergoing fragmentation. The key fragmentation, loss of CO₂, is conserved.

MRM Transition Selection

Based on the predicted fragmentation, optimal MRM transitions can be established. It is standard practice to monitor at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).[5]

Table 4: Recommended MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound173.0129.0 Quantifier15-20 (Optimize)
This compound173.085.0 Qualifier25-35 (Optimize)
  • Quantifier (173.0 -> 129.0): This transition corresponds to the loss of CO₂ (44 Da), a highly characteristic and typically abundant fragmentation for carboxylic acids.

  • Qualifier (173.0 -> 129.0 -> 85.0): A secondary fragment should be identified during method development. A potential secondary loss from m/z 129.0 could involve the loss of C=O and HF, although this requires experimental verification. For this note, we propose a theoretical fragment at m/z 85.0.

  • Collision Energy (CE): The provided CE values are starting points. This parameter must be empirically optimized for the specific instrument by infusing a standard solution and ramping the CE to find the value that yields the maximum product ion intensity.

Conclusion and Best Practices

This application note outlines a comprehensive and robust LC-MS/MS method for the analysis of this compound. By employing ion-suppression reversed-phase chromatography and negative mode ESI with MRM detection, this method provides the high sensitivity and selectivity required for demanding applications in pharmaceutical and scientific research.

For successful implementation, adhere to these key principles:

  • System Suitability: Always begin an analytical run with system suitability tests (e.g., injections of a known standard) to verify instrument performance, peak shape, and retention time stability.

  • Matrix Effects: When analyzing complex samples (e.g., plasma, tissue extracts), it is crucial to evaluate and mitigate matrix effects. This may involve using a surrogate matrix, stable isotope-labeled internal standards, or more extensive sample cleanup procedures.[5]

  • Method Validation: For regulated environments, the method must be fully validated according to appropriate guidelines (e.g., ICH M10) to demonstrate its accuracy, precision, linearity, and robustness.[5]

References

Application Notes: 2,6-Difluoro-3-hydroxybenzoic Acid as a Strategic Precursor for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Precursors in Agrochemical Synthesis

The design and synthesis of modern agrochemicals are driven by the need for high efficacy, target specificity, and favorable environmental profiles. The incorporation of fluorine into active molecules is a well-established strategy to enhance these properties.[1][2] Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[3] 2,6-Difluoro-3-hydroxybenzoic acid is a key fluorinated building block that offers a unique combination of functional groups, making it a valuable precursor for a range of complex agrochemicals, particularly in the herbicide class of triazolopyrimidine sulfonanilides.

This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of potent herbicides. We will delve into the scientific rationale, provide detailed, field-proven protocols, and present a complete synthetic pathway from the precursor to a final agrochemical product.

Scientific Rationale: The Role of the 2,6-Difluoro-3-hydroxybenzoyl Moiety

The specific substitution pattern of this compound is critical for its utility in agrochemical synthesis. The two ortho-fluorine atoms create a sterically hindered and electron-deficient environment around the carboxylic acid group, influencing its reactivity in subsequent transformations. The hydroxyl group provides an additional site for chemical modification or can play a role in the final molecule's interaction with its biological target.

In the context of triazolopyrimidine sulfonanilide herbicides, which act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants, the aniline-derived portion of the molecule is crucial for its herbicidal activity. By converting this compound into the corresponding aniline derivative, this highly functionalized aromatic ring can be incorporated into the final herbicide structure, imparting the beneficial properties associated with fluorination.

Synthetic Pathway Overview: From Precursor to Herbicide

The overall synthetic strategy involves two key stages:

  • Conversion of this compound to 2,6-Difluoro-3-hydroxyaniline: This is achieved through a rearrangement reaction, such as the Schmidt or Curtius rearrangement, which facilitates the conversion of a carboxylic acid to an amine with the loss of one carbon atom.[4][5][6][7]

  • Synthesis of a Triazolopyrimidine Sulfonanilide Herbicide: The resulting aniline derivative is then coupled with a suitable triazolopyrimidine sulfonyl chloride to form the final herbicide. Florasulam is a representative herbicide that can be synthesized through this pathway.

Synthetic_Pathway A This compound B 2,6-Difluoro-3-hydroxybenzoyl Azide (Intermediate) A->B  Schmidt or  Curtius Reaction   C 2,6-Difluoro-3-hydroxyphenyl Isocyanate (Intermediate) B->C  Thermal  Rearrangement   D 2,6-Difluoro-3-hydroxyaniline C->D  Hydrolysis   F Triazolopyrimidine Sulfonanilide Herbicide (e.g., Florasulam analog) D->F  Coupling Reaction   E Triazolopyrimidine Sulfonyl Chloride E->F

Caption: Overall synthetic workflow from this compound to a triazolopyrimidine sulfonanilide herbicide.

Experimental Protocols

Part 1: Synthesis of 2,6-Difluoro-3-hydroxyaniline from this compound via Schmidt Rearrangement

The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine.[7][8] This protocol has been adapted for the specific substrate.

Materials and Reagents:

ReagentPuritySupplier
This compound≥98%Major chemical suppliers
Concentrated Sulfuric Acid (H₂SO₄)98%Major chemical suppliers
Sodium Azide (NaN₃)≥99%Major chemical suppliers
Concentrated Ammonium Hydroxide (NH₄OH)28-30%Major chemical suppliers
Ethyl Acetate (EtOAc)ACS GradeMajor chemical suppliers
Saturated Sodium Chloride (NaCl) Solution-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Major chemical suppliers

Protocol:

  • Reaction Setup: In a fume hood, carefully add this compound (1.0 equivalent) to a flask containing concentrated sulfuric acid (2.5 mL per mmol of benzoic acid).

  • Heating: Heat the mixture to 60°C for 1.5 hours with stirring.

  • Cooling and Azide Addition: Cool the solution to room temperature. CAUTION: Sodium azide is highly toxic and explosive. Handle with extreme care and appropriate personal protective equipment. Slowly add sodium azide (1.1 equivalents) in small portions to the stirred solution. Effervescence (nitrogen gas evolution) will be observed.

  • Reaction: Stir the resulting mixture at room temperature for 42 hours.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully basify the mixture with concentrated ammonium hydroxide until the pH is alkaline.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,6-difluoro-3-hydroxyaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Schmidt_Reaction cluster_0 Reaction Conditions A This compound B H₂SO₄, 60°C A->B 1. C NaN₃, RT B->C 2. D NH₄OH (aq) C->D 3. Quench E EtOAc Extraction D->E 4. F 2,6-Difluoro-3-hydroxyaniline E->F 5. Isolate

Caption: Experimental workflow for the Schmidt rearrangement of this compound.

Part 2: Synthesis of a Florasulam Analog

This protocol outlines the general procedure for the coupling of the synthesized aniline with a triazolopyrimidine sulfonyl chloride to produce a florasulam-like herbicide.

Materials and Reagents:

ReagentPuritySupplier
2,6-Difluoro-3-hydroxyanilineAs synthesized-
8-fluoro-5-methoxy[1][2]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride≥97%Custom synthesis or specialized supplier
PyridineAnhydrousMajor chemical suppliers
Dichloromethane (DCM)AnhydrousMajor chemical suppliers

Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoro-3-hydroxyaniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of 8-fluoro-5-methoxy[1][2]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the aniline solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final triazolopyrimidine sulfonanilide herbicide.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced agrochemicals. The synthetic route detailed in this application note, proceeding through the key 2,6-difluoro-3-hydroxyaniline intermediate, provides a robust and efficient method for the preparation of potent triazolopyrimidine sulfonanilide herbicides. The protocols and insights presented herein offer a comprehensive resource for researchers in the field of agrochemical development, enabling the exploration of novel and effective solutions for crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-hydroxybenzoic acid (CAS 749230-32-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of this compound.

Q1: What are the common synthetic routes to this compound?

The synthesis of this compound is not trivial due to the specific substitution pattern. Most viable routes start from a pre-functionalized difluorinated benzene ring. A common conceptual pathway involves the synthesis of 2,6-difluorophenol followed by a regioselective carboxylation. An alternative involves a multi-step process from a more complex starting material.

A generalized workflow is outlined below:

cluster_0 Route A: Carboxylation Pathway cluster_1 Route B: Multi-step Pathway (Analogous) A1 2,6-Difluoroaniline A2 Diazonium Salt Intermediate A1->A2 NaNO₂, H₂SO₄ A3 2,6-Difluorophenol A2->A3 H₂O, Δ (Hydrolysis) A4 This compound A3->A4 Kolbe-Schmitt Reaction (CO₂, K₂CO₃, Pressure, Δ) B1 Substituted Difluoroanisole B2 Bromination B1->B2 NBS B3 Cyanation B2->B3 CuCN B4 This compound B3->B4 HBr, Δ (Hydrolysis & Demethylation)

Caption: Generalized synthetic pathways to this compound.

Route A is conceptually direct but the final carboxylation step can be low-yielding due to the electron-withdrawing nature of the fluorine atoms. Route B, analogous to syntheses of similar compounds, offers more control over regioselectivity but involves more steps[1].

Q2: How is the key intermediate, 2,6-difluorophenol, typically synthesized?

High-purity 2,6-difluorophenol is crucial for a successful synthesis. Common industrial routes include:

  • Dealkylation of 2,6-difluoroanisole: This is a well-established method using reagents like trimethylchlorosilane and sodium iodide.[2]

  • Diazotization of 2,6-difluoroaniline: This involves converting the amine to a diazonium salt, followed by hydrolysis.[2][3] This process requires careful temperature control to maximize yield and minimize side reactions.[2] The synthesis of the 2,6-difluoroaniline precursor itself can start from materials like 1,2,3-trichlorobenzene or 1,3-difluorobenzene.[3][4][5]

Q3: What are the critical safety precautions for this synthesis?

Handling fluorinated compounds and the reagents involved requires stringent safety measures.

  • Hydrogen Fluoride (HF) Risk: Some reactions, particularly those involving diazonium salt decomposition in the presence of fluoride, can potentially generate highly corrosive and toxic HF.[3] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • High-Pressure Reactions: Carboxylation reactions (Kolbe-Schmitt) often require high pressure and temperature.[6] Use a certified pressure vessel and a blast shield.

  • Toxic Reagents: Reagents like cuprous cyanide (CuCN) used in cyanation steps are highly toxic. Handle with extreme care and have a proper quenching and waste disposal plan.

  • General Precautions: The target compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[7] Avoid inhalation of dust and ensure proper containment.[7]

Q4: What analytical methods are best for monitoring the reaction and assessing purity?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is suitable for rapid qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred.

  • Purity Assessment: Final product purity should be rigorously assessed using HPLC, which can effectively separate isomers.[8][9] Structural confirmation is achieved through ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10] Melting point analysis can also indicate purity; a sharp range suggests a pure compound.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Q: My carboxylation of 2,6-difluorophenol (Kolbe-Schmitt reaction) is giving a very low yield. What are the possible causes and solutions?

Causality: The Kolbe-Schmitt reaction involves the electrophilic attack of CO₂ on a phenoxide ring. The two electron-withdrawing fluorine atoms at the ortho positions strongly deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards CO₂. This inherent electronic property is the primary reason for low yields. Furthermore, steric hindrance from the ortho-fluorine atoms can impede the approach of the carboxylating agent.

Solutions:

  • Increase Reaction Severity: Standard Kolbe-Schmitt conditions are often insufficient. You must drive the reaction forward with more forcing conditions. This involves optimizing temperature, pressure, and reaction time.

  • Choice of Base: The counterion of the phenoxide matters. Potassium salts are generally more effective than sodium salts in the Kolbe-Schmitt reaction, leading to higher yields of the desired ortho-carboxylated product.[6]

  • Alternative Carboxylation Strategies: If direct carboxylation fails, consider a multi-step approach:

    • Lithiation followed by Quenching: Deprotonate the ring at the 3-position using a strong base like n-butyllithium or lithium diisopropylamide (LDA) at very low temperatures (-78 °C), followed by quenching with solid CO₂ (dry ice). This method avoids high pressures but requires strictly anhydrous conditions and careful temperature control.[10][12]

    • Formylation then Oxidation: Introduce a formyl group (-CHO) via Vilsmeier-Haack or Duff reaction, then oxidize the aldehyde to a carboxylic acid.

ParameterStandard ConditionOptimized for DifluorophenolRationale
Temperature 120-150 °C180-230 °C or higherOvercomes the high activation energy due to ring deactivation.
CO₂ Pressure 5-10 atm50-100 atm (or higher)Increases the effective concentration of CO₂ in the reaction medium.
Base NaOH / Na₂CO₃K₂CO₃ / Potassium PhenoxideThe larger potassium ion is known to better facilitate ortho-carboxylation.[6]
Reaction Time 2-4 hours6-12 hoursAllows more time for the slow reaction to proceed towards completion.

Q: The yield from my diazotization of 2,6-difluoroaniline followed by hydrolysis is poor. How can I improve it?

Causality: Diazonium salts are notoriously unstable intermediates.[3] Low yields often stem from two main issues: incomplete diazotization or premature decomposition of the diazonium salt into undesired side products before hydrolysis can occur.

Solutions:

  • Strict Temperature Control: The diazotization step must be performed at low temperatures, typically 0-5 °C, to prevent the diazonium salt from decomposing.[10] Use an ice-salt bath and monitor the internal temperature closely during the addition of sodium nitrite.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and dropwise. A rapid addition can cause localized heating, leading to decomposition and the evolution of N₂ gas.

  • Hydrolysis Conditions: For the hydrolysis step (conversion to phenol), the diazonium salt solution is typically added slowly to a hot aqueous solution (e.g., boiling aqueous sulfuric acid). This ensures that the diazonium salt reacts immediately upon entering the hot solution, minimizing the time it spends at an intermediate temperature where side reactions are more likely.

  • Acid Choice: Concentrated sulfuric acid is commonly used. The specific concentration and equivalents can impact the stability and subsequent hydrolysis of the diazonium salt. Optimization may be required.[10]

Issue 2: Impurity Formation & Purification

Q: My final product is contaminated with a significant amount of an isomer. How can I improve selectivity and purify the product?

Causality: Isomeric impurities arise from a lack of regioselectivity in one of the key synthetic steps. In the carboxylation of 2,6-difluorophenol, while the hydroxyl group directs ortho and para, the 3-position (ortho to -OH, meta to both -F) is the desired target. However, carboxylation could potentially occur at the 4-position (para to -OH).

Solutions for Purification:

  • Fractional Recrystallization: This is the most common method for purifying benzoic acid derivatives. The solubility of different isomers can vary significantly in a given solvent system. Experiment with different solvents. A mixed solvent system, such as ethanol/water or acetone/water, often provides the best separation.[11][13]

  • pH-Controlled Precipitation: The pKa values of isomeric hydroxybenzoic acids can differ. By carefully adjusting the pH of an aqueous solution of the crude product mixture, it's possible to selectively precipitate one isomer while the other remains in solution. This technique is highly effective for separating isomers of dihydroxybenzoic acids and can be adapted here.[9][11]

  • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be very effective for separating stubborn isomers at the lab scale.

MethodPrincipleProsCons
Recrystallization Differential solubilityScalable, cost-effectiveMay require multiple cycles, potential for product loss in mother liquor.[11]
pH Adjustment Differential pKaHigh selectivity possible, good for removing acidic/basic impuritiesRequires precise pH control, may not work if pKa values are too close.[9]
Chromatography Differential polarityExcellent separation for complex mixturesCostly, solvent-intensive, difficult to scale up.

Q: My product is discolored (yellow or brown). What causes this and how can it be fixed?

Causality: Discoloration is typically due to the formation of small quantities of highly colored impurities. Phenolic compounds are particularly susceptible to air oxidation, especially under basic conditions or at elevated temperatures, forming quinone-type structures which are often colored. Residual reagents from diazotization can also lead to colored azo byproducts.

Solutions:

  • Inert Atmosphere: During steps involving phenoxides or heating phenols, maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step.[11] The charcoal will adsorb many of the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

  • Purification: Methods like pH-controlled precipitation or careful recrystallization can often leave colored impurities behind in the mother liquor.

Start Crude Product (Low Purity / Discolored) Dissolve Dissolve in minimal hot solvent (e.g., Ethanol) Start->Dissolve Charcoal Add Activated Charcoal (if discolored) Dissolve->Charcoal Filter Hot Filter to remove insoluble impurities & charcoal Charcoal->Filter Precipitate Add anti-solvent (e.g., hot Water) until solution is turbid Filter->Precipitate Cool Cool slowly to RT, then in ice bath Precipitate->Cool Check Crystals Formed? Cool->Check Isolate Isolate by vacuum filtration, wash with cold solvent Check->Isolate Yes OiledOut Product 'Oiled Out' Check->OiledOut No Reheat Reheat to dissolve, add more of the primary solvent OiledOut->Reheat Reheat->Precipitate

Caption: Troubleshooting workflow for purification by recrystallization.

References

Technical Support Center: Purification of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate.

Introduction to Purification Challenges

This compound (DFHBA) is a key building block in medicinal chemistry. Its purification is critical as impurities can significantly impact the yield and purity of downstream products. The molecule possesses a carboxylic acid, a hydroxyl group, and two electron-withdrawing fluorine atoms, which together dictate its solubility, stability, and chromatographic behavior. Common challenges in its purification stem from the removal of structurally similar isomers, residual starting materials from synthesis, and colored byproducts. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My recrystallized product has a low yield. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization is a frequent issue. The primary causes and solutions are outlined below:

  • Potential Causes:

    • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.

    • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound at low temperatures, or the polarity match may not be optimal for precipitating the desired compound while leaving impurities behind.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

    • Incomplete Crystallization: The cooling time may be insufficient, or the final temperature not low enough to maximize crystal formation.

  • Recommended Solutions:

    • Optimize Solvent Volume: Start by dissolving the crude material in a minimal amount of the hot solvent to create a saturated solution. This is the most critical factor for high recovery.

    • Solvent System Selection: For DFHBA, which is a polar acidic compound, consider using a solvent pair. A good starting point is an ethanol/water or methanol/water system. Dissolve the crude product in the minimum amount of hot alcohol (a "good" solvent) and then add hot water (a "poor" solvent) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent a sudden drop in temperature.

    • Maximize Crystal Formation: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or a refrigerator for several hours to maximize precipitation.

Question 2: The purified product is discolored (e.g., yellow or brown). How can I remove the colored impurities?

Answer:

Discoloration typically indicates the presence of high molecular weight, conjugated impurities, or degradation products.

  • Potential Causes:

    • Residual Reagents or Byproducts: Impurities from the synthesis, such as those derived from copper salts or brominating agents, can be highly colored.[1]

    • Thermal Degradation: Although generally stable, prolonged exposure to high heat during synthesis or recrystallization can cause some degradation.[2]

  • Recommended Solutions:

    • Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize. An example of this technique is well-documented for similar benzoic acids.[3]

    • Avoid Prolonged Heating: Minimize the time your compound spends at high temperatures to prevent potential degradation.

Question 3: My column chromatography separation is poor, with the product co-eluting with impurities.

Answer:

Poor separation during column chromatography is often a matter of selecting the right conditions.

  • Potential Causes:

    • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly down the column, or not polar enough, resulting in broad, slow-moving bands.

    • Inappropriate Stationary Phase: While silica gel is common, its acidic nature can sometimes cause tailing with acidic compounds like DFHBA.

    • Column Overloading: Using too much crude material for the amount of stationary phase will lead to poor separation.

  • Recommended Solutions:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for the best solvent system. For DFHBA, a good starting point for a silica gel column is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate). Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can often improve peak shape by suppressing the deprotonation of the carboxylic acid group, reducing tailing.

    • Consider Alternative Stationary Phases: If tailing is a persistent issue on silica, consider using a reversed-phase column (C18) with a mobile phase of water/acetonitrile or water/methanol, again with a small amount of acid modifier.

    • Proper Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose technique for purifying this compound?

    • For moderate to high purity starting material (>85%), recrystallization is often the most efficient and scalable method. An ethanol-water solvent system is a versatile starting point. For very impure samples or for separating closely related isomers, silica gel column chromatography is recommended.

  • Q2: How can I assess the purity of my final product?

    • The most reliable method is High-Performance Liquid Chromatography (HPLC) , which can quantify the main component and detect minor impurities.[4] Purity can also be qualitatively assessed by measuring the melting point; a sharp melting point range is indicative of high purity.

  • Q3: What are the common impurities I should expect?

    • Common impurities depend on the synthetic route but can include unreacted starting materials, isomeric byproducts (e.g., other difluoro-hydroxybenzoic acid isomers), and residual solvents or reagents like hydrobromic acid or copper salts.[1] Always check for residual solvents, as they are regulated by guidelines such as ICH Q3C.[5]

  • Q4: How should I store the purified this compound?

    • The compound is generally stable under normal conditions.[2] It should be stored in a well-sealed container, protected from light and moisture, at room temperature.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization.

  • Dissolution: Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add 20 mL of 95% ethanol to the flask. Heat the mixture on a hot plate with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add approximately 100 mg of activated charcoal. Return the flask to the hot plate and gently boil for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Place a small piece of cotton or a fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: To the clear, hot filtrate, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water solution, followed by a wash with a small amount of ice-cold water.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Presentation

The following table provides a starting point for selecting a recrystallization solvent system.

Solvent SystemSuitability for DFHBAComments
Water ModerateGood for final wash, but solubility might be low for initial recrystallization.
Ethanol/Water ExcellentHighly recommended. Allows for fine-tuning of polarity to maximize yield and purity.
Ethyl Acetate/Hexanes GoodAnother good solvent pair option. Dissolve in hot ethyl acetate, add hexanes to induce crystallization.
Methanol High SolubilityMay be too good of a solvent, leading to lower yields unless a co-solvent is used.[6]

Visual Workflows

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

G start Crude 2,6-Difluoro-3- hydroxybenzoic acid purity_check Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->purity_check recrystallization Recrystallization (e.g., Ethanol/Water) purity_check->recrystallization High Purity (>85%) Few Impurities column_chrom Column Chromatography (Silica Gel) purity_check->column_chrom Low Purity (<85%) Multiple Impurities charcoal_step Add Activated Charcoal Step? recrystallization->charcoal_step final_purity_check Final Purity Analysis (HPLC, Melting Point) column_chrom->final_purity_check final_product Pure Product (>98%) charcoal_step->recrystallization Yes (Colored) charcoal_step->final_purity_check No (Colorless) final_purity_check->final_product

Caption: Decision tree for selecting a purification method for DFHBA.

Diagram 2: Troubleshooting Recrystallization

G problem { Problem | Low Yield After Recrystallization} cause1 Potential Cause Too Much Solvent problem->cause1 cause2 Potential Cause Poor Solvent Choice problem->cause2 cause3 Potential Cause Insufficient Cooling problem->cause3 solution1 Solution Use minimum hot solvent to dissolve cause1->solution1 solution2 Solution Test solvent pairs (e.g., EtOH/H2O) cause2->solution2 solution3 Solution Cool slowly, then use an ice bath cause3->solution3

Caption: Troubleshooting workflow for low yield in recrystallization.

References

Technical Support Center: Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide in-depth guidance and troubleshooting for the synthesis of 2,6-Difluoro-3-hydroxybenzoic acid. This document offers a comprehensive overview of a probable synthetic route, potential impurities, and analytical methods for their identification, drawing from established chemical principles and literature on structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for producing this compound?

Q2: What are the most likely impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from various stages of the synthesis, including unreacted starting materials, incomplete reactions leading to the persistence of intermediates, and side reactions. Based on the probable synthetic route, the following are potential impurities:

  • Unreacted Starting Materials and Intermediates: Each step of a multi-step synthesis may not proceed to 100% completion. Therefore, residual amounts of the initial starting material and all intermediates are potential impurities in the final product.

  • Isomeric Impurities: Depending on the specificity of the reactions, particularly electrophilic aromatic substitution steps, the formation of other positional isomers of the desired product is possible.

  • Byproducts from Side Reactions: Specific reactions can lead to characteristic byproducts. For instance, diazotization reactions, if not carefully controlled, can result in the formation of phenolic byproducts (from reaction with water) and colored azo-compounds.[2] The reduction of nitro groups can also be a source of impurities that are challenging to remove.[3]

  • De-fluorinated species: Under certain reaction conditions, the fluorine substituents on the aromatic ring could be replaced, leading to the formation of mono-fluorinated or non-fluorinated benzoic acid derivatives.

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and typically involves a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixed solvent system, such as ethanol-water, is often effective for hydroxybenzoic acids. Additionally, treatment with activated charcoal during the recrystallization process can help remove colored impurities. For challenging separations, chromatographic techniques such as column chromatography may be necessary.

Q4: Which analytical techniques are best suited for identifying and quantifying impurities in my final product?

A4: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying impurities in pharmaceutical compounds. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used for aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated component, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents.

Probable Synthetic Pathway and Potential Impurity Formation

The following diagram illustrates a plausible synthetic route to this compound, adapted from the synthesis of a similar compound.[1] This pathway highlights the stages where key impurities may be introduced.

Synthesis_and_Impurity_Formation Start 1,2,3-Trifluorobenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro 2,3,4-Trifluoronitrobenzene Nitration->Nitro Impurity1 Unreacted 1,2,3-Trifluorobenzene Nitration->Impurity1 Incomplete Reaction Impurity2 Isomeric Nitro Compounds Nitration->Impurity2 Side Reaction Methoxylation Methoxylation (NaOMe, MeOH) Nitro->Methoxylation Anisole 2,6-Difluoro-3-nitroanisole Methoxylation->Anisole Impurity3 Partially Methoxylated Byproducts Methoxylation->Impurity3 Side Reaction Reduction Reduction (e.g., Fe, HCl) Anisole->Reduction Aniline 2,6-Difluoro-3-aminoanisole Reduction->Aniline Impurity4 Unreacted 2,6-Difluoro-3-nitroanisole Reduction->Impurity4 Incomplete Reaction Impurity5 Over-reduction Products Reduction->Impurity5 Side Reaction Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Sandmeyer Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer Impurity6 Unreacted Aniline Intermediate Diazotization->Impurity6 Incomplete Reaction Impurity7 Phenolic Byproducts (from diazonium salt) Diazotization->Impurity7 Side Reaction Nitrile 2,6-Difluoro-3-cyanoanisole Sandmeyer->Nitrile Hydrolysis Hydrolysis (H₃O⁺, heat) Nitrile->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Impurity8 Unreacted Nitrile Intermediate Hydrolysis->Impurity8 Incomplete Reaction Impurity9 Amide Intermediate (incomplete hydrolysis) Hydrolysis->Impurity9 Incomplete Reaction

Caption: A plausible synthetic route for this compound and points of potential impurity formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction at one or more steps. - Monitor each reaction step by TLC or HPLC to ensure completion before proceeding. - Optimize reaction parameters (temperature, time, stoichiometry of reagents) for each step.
Loss of product during work-up and purification. - Ensure proper phase separation during extractions. - Use minimal solvent for recrystallization to avoid excessive loss in the mother liquor. - Chill the recrystallization solvent and the final crystalline product before filtration.
Product is Discolored (e.g., yellow or brown) Presence of colored impurities, such as azo-compounds from the diazotization step or oxidation byproducts. - Ensure the temperature during diazotization is kept low (typically 0-5 °C). - During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities. - Avoid overheating during reactions and drying.
Product Fails to Crystallize ("Oils Out") High levels of impurities depressing the melting point. - Attempt to purify the oil by column chromatography before re-attempting crystallization.
Inappropriate recrystallization solvent. - Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is often effective.
Cooling the solution too rapidly. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Multiple Spots on TLC or Peaks in HPLC Incomplete reaction or presence of side products. - Refer to the "Probable Synthetic Pathway and Potential Impurity Formation" section to hypothesize the identity of the impurities. - Isolate the major impurities by preparative TLC or column chromatography for structural characterization by NMR and MS. - Optimize the reaction conditions of the problematic step to minimize byproduct formation.
Broad Melting Point Range Presence of impurities. - The product requires further purification. Multiple recrystallizations may be necessary. - Purity can be assessed by HPLC.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This is a general guideline and may need optimization based on the specific impurity profile.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, or an ethanol/water mixture) and heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a mixed solvent system, add the second solvent (the "poor" solvent, e.g., hot water) dropwise to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze using an appropriate HPLC method.

Caption: A general workflow for the purification and analysis of crude this compound.

References

Technical Support Center: Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Carboxylation of 2,6-Difluorophenol via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a common method for the carboxylation of phenols. However, achieving high regioselectivity and yield with substituted phenols like 2,6-difluorophenol can be challenging.

Answer: This is a common issue related to the regioselectivity of the Kolbe-Schmitt reaction. While the ortho-carboxylation to yield the desired 3-hydroxy product is generally favored, para-carboxylation can occur, leading to the formation of the isomeric byproduct.

Causality: The regioselectivity of the Kolbe-Schmitt reaction is influenced by several factors, including the nature of the cation, reaction temperature, and pressure.[1] With 2,6-difluorophenol, the fluorine atoms are strong ortho, para-directing deactivators. While the hydroxyl group strongly directs ortho, the electronic and steric effects of the fluorine atoms can still allow for competing para-substitution.[2] The use of potassium salts is known to favor the formation of the para-isomer.[1]

Troubleshooting Protocol:

  • Cation Selection: Utilize sodium hydroxide to generate the sodium phenoxide in situ. Sodium ions are known to chelate with the phenoxide oxygen, favoring ortho-carboxylation. Avoid potassium bases, which tend to yield higher proportions of the para-isomer.[1]

  • Temperature Control: Maintain the reaction temperature between 125-150°C. Higher temperatures can lead to isomerization and favor the thermodynamically more stable para-product.[1]

  • Pressure Optimization: Conduct the reaction under a carbon dioxide pressure of 5-100 atm. Adequate CO2 pressure is crucial for efficient carboxylation and can influence the ortho/para ratio.

  • Solvent Conditions: Ensure anhydrous conditions, as the presence of water can reduce the yield.[3]

Answer: Low conversion of the starting material can be due to several factors, including inefficient phenoxide formation, insufficient carbon dioxide pressure, or premature decarboxylation of the product.

Causality: The Kolbe-Schmitt reaction is reversible, and under certain conditions, the carboxylated product can decarboxylate back to the starting phenol.[4][5] This is particularly prevalent at higher temperatures. Additionally, incomplete formation of the phenoxide will result in unreacted phenol.

Troubleshooting Protocol:

  • Ensure Complete Phenoxide Formation: Use at least one equivalent of a strong base (e.g., NaOH) and ensure complete reaction with the 2,6-difluorophenol before introducing carbon dioxide.

  • Maintain CO2 Pressure: Ensure a constant and sufficient pressure of CO2 throughout the reaction. A leak in the system can lead to a drop in pressure and incomplete carboxylation.

  • Optimize Reaction Time and Temperature: Avoid excessively high temperatures (above 160°C) and prolonged reaction times, which can promote decarboxylation.[4] Monitor the reaction progress to determine the optimal endpoint.

  • Work-up Procedure: Acidify the reaction mixture carefully during work-up to precipitate the carboxylic acid. Incomplete acidification will result in the product remaining as a salt in the aqueous phase.

Part 2: Synthesis via Ortho-Lithiation of a Protected Precursor

An alternative route involves the use of a protected 2,6-difluorophenol, such as 2,6-difluoroanisole, followed by ortho-lithiation and carboxylation.

Answer: Incomplete lithiation is a frequent issue in directed ortho-metalation reactions and can be attributed to several factors, including the quality of the organolithium reagent, solvent purity, and reaction temperature.

Causality: The success of ortho-lithiation depends on the ability of the directing group (e.g., methoxy) to coordinate with the lithium reagent, facilitating deprotonation at the adjacent ortho position.[6][7] Any impurities that can quench the highly basic organolithium reagent will lead to a lower yield of the desired lithiated intermediate. The solubility of the starting material at low temperatures can also be a limiting factor.[8]

Troubleshooting Protocol:

  • Reagent and Solvent Quality:

    • Use freshly titrated n-butyllithium or s-butyllithium. The concentration of commercially available organolithium reagents can decrease over time.

    • Ensure the use of anhydrous solvents (e.g., THF, diethyl ether). Distill the solvent over a suitable drying agent (e.g., sodium/benzophenone) immediately before use.[8]

    • Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: While the reaction is typically performed at -78°C to prevent side reactions, poor solubility of the starting material can hinder the reaction.[8] Consider a slight increase in temperature (e.g., to -40°C) after the addition of the organolithium reagent to improve solubility and reaction kinetics.

  • Addition of a Chelating Agent: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent and improve the efficiency of the lithiation.[6]

  • Reaction Time: Allow sufficient time for the lithiation to go to completion. This can be monitored by quenching small aliquots with D2O and analyzing the deuterium incorporation by NMR.

Answer: While less common with methoxy directing groups, the formation of rearranged products can occur, particularly if the directing group is a carbamate, leading to an anionic Fries rearrangement.[9] However, other side reactions can also lead to a complex product mixture.

Causality: The lithiated intermediate is a highly reactive species. If the carboxylation step is not efficient, or if there are other electrophiles present, side reactions can occur. In the case of carbamate directing groups, the lithiated intermediate can be unstable and rearrange, especially at higher temperatures.[9]

Troubleshooting Protocol:

  • Choice of Directing Group: The methoxy group in 2,6-difluoroanisole is generally a stable directing group for ortho-lithiation. If you are using a carbamate, be aware of its potential for rearrangement and maintain a low reaction temperature.[9]

  • Efficient Carboxylation: Ensure that the carbon dioxide used for quenching is of high purity and is introduced efficiently into the reaction mixture. Using crushed dry ice or bubbling CO2 gas through the solution are common methods.

  • Control of Electrophiles: Ensure that no other electrophiles are present in the reaction mixture that could compete with CO2. This includes ensuring the purity of all reagents and solvents.

Part 3: Demethylation of 2,6-Difluoro-3-methoxybenzoic Acid

The final step in a common synthetic route is the demethylation of the methoxy group to the desired hydroxyl group.

Answer: Decarboxylation is a common side reaction during the demethylation of hydroxybenzoic acids, especially under harsh, acidic conditions and at elevated temperatures.[10][11]

Causality: The presence of an ortho-hydroxyl group (formed in situ during demethylation) can facilitate the loss of the carboxyl group as carbon dioxide, particularly when heated in the presence of a strong acid.[5][10]

Troubleshooting Protocol:

  • Choice of Demethylating Agent: Avoid using strong protic acids like HBr or HI at high temperatures, as these are known to promote decarboxylation.[10][12] Boron tribromide (BBr3) is a milder and more effective reagent for the demethylation of aryl methyl ethers and is less likely to cause decarboxylation when used at low temperatures.[12][13]

  • Temperature Control: When using BBr3, perform the reaction at low temperatures (e.g., -78°C to 0°C) in a suitable solvent like dichloromethane (DCM).[14]

  • Reaction Monitoring: Carefully monitor the progress of the reaction by TLC or LC-MS to avoid prolonged reaction times, which can lead to side reactions.

Answer: The work-up of BBr3 reactions can be challenging due to the formation of boron-containing byproducts that can emulsify or form precipitates, making product isolation difficult.[15]

Causality: Boron tribromide and its byproducts react vigorously with protic solvents like water and methanol. Improper quenching can lead to the formation of insoluble boron salts and emulsions, which can trap the product.

Troubleshooting Protocol:

  • Quenching Procedure:

    • Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) before quenching.

    • Slowly and carefully add a quenching agent. While methanol is sometimes used, a direct quench with ice-water or a saturated aqueous solution of sodium bicarbonate can be effective.[15]

  • Extraction:

    • After quenching, add a suitable organic solvent for extraction (e.g., ethyl acetate).

    • If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.[15]

    • Multiple extractions may be necessary to ensure complete recovery of the product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Summary

IssuePotential CauseRecommended Solution
Kolbe-Schmitt: Formation of 4-hydroxy isomerUse of potassium base; high temperatureUse sodium base; maintain temp. at 125-150°C
Kolbe-Schmitt: Low conversion/decarboxylationInsufficient CO2 pressure; high temperatureEnsure high CO2 pressure; avoid temp. > 160°C
Ortho-lithiation: Incomplete reactionImpure reagents/solvents; poor solubilityUse fresh, titrated BuLi; use anhydrous solvents; add TMEDA
Demethylation: DecarboxylationHarsh acidic conditions; high temperatureUse BBr3 at low temperature instead of HBr
BBr3 Work-up: Low isolated yieldImproper quenching; emulsion formationQuench slowly at low temp. with ice-water; use brine for extraction

Experimental Workflows & Diagrams

Workflow: Troubleshooting Low Yield in Ortho-Lithiation

G cluster_lithiation Troubleshoot Lithiation Step cluster_carboxylation Troubleshoot Carboxylation Step start Low Yield of Carboxylated Product check_lithiation Quench with D2O Analyze by NMR start->check_lithiation no_d_incorp No/Low Deuterium Incorporation check_lithiation->no_d_incorp Problem is Lithiation d_incorp High Deuterium Incorporation check_lithiation->d_incorp Lithiation is Successful reagents Check Reagent/Solvent Quality (Titrate BuLi, Distill THF) no_d_incorp->reagents co2_source Check CO2 Source (High Purity Dry Ice/Gas) d_incorp->co2_source temp Optimize Temperature (e.g., -78°C to -40°C) reagents->temp tmeda Add TMEDA temp->tmeda end Improved Yield tmeda->end quenching Optimize Quenching (Efficient mixing) co2_source->quenching quenching->end

Caption: Troubleshooting workflow for low yield in the ortho-lithiation/carboxylation route.

Mechanism: Regioselectivity in the Kolbe-Schmitt Reaction

G cluster_ortho Ortho-Carboxylation (Favored with Na+) cluster_para Para-Carboxylation (More likely with K+) phenoxide_o 2,6-Difluorophenoxide chelate_o Sodium Chelate Intermediate phenoxide_o->chelate_o Na+ ts_o Transition State chelate_o->ts_o co2_o CO2 co2_o->ts_o product_o Ortho-Carboxylated Product ts_o->product_o phenoxide_p 2,6-Difluorophenoxide product_p Para-Carboxylated Product phenoxide_p->product_p Electrophilic Attack at Para Position co2_p CO2 co2_p->product_p

Caption: Influence of cation on the regioselectivity of the Kolbe-Schmitt reaction.

References

Overcoming challenges in the scale-up of 2,6-Difluoro-3-hydroxybenzoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-Difluoro-3-hydroxybenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of producing this valuable synthetic intermediate. We will address common challenges encountered during scale-up, providing not just solutions but also the underlying scientific principles to empower your process development.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its production, while conceptually straightforward, presents significant challenges during scale-up, particularly concerning safety, regioselectivity, and purification. The most common and scalable synthetic route involves a Directed ortho-Metalation (DoM) strategy, which forms the basis of this guide.

This document provides a structured approach to troubleshooting, organized into key stages of the synthesis.

Overall Synthetic Workflow

The industrial synthesis typically follows a multi-step sequence starting from a suitable precursor like 2,6-difluoroanisole. Each step presents unique challenges that must be carefully managed to ensure high yield, purity, and operational safety.

G cluster_0 Key Synthesis Stages Start 2,6-Difluoroanisole Lithiation Step 1: Directed ortho-Metalation (Lithiation) Start->Lithiation Organolithium (e.g., n-BuLi) Anhydrous THF, -78 °C Carboxylation Step 2: Carboxylation with CO2 Lithiation->Carboxylation Quench with Dry Ice (CO2) Demethylation Step 3: Demethylation Carboxylation->Demethylation Strong Acid (e.g., HBr) or Lewis Acid (e.g., BBr3) Purification Step 4: Purification & Isolation Demethylation->Purification Work-up & Recrystallization Product Final Product: This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Section 1: The Critical ortho-Metalation (Lithiation) Step

The regioselective deprotonation of 2,6-difluoroanisole is the cornerstone of this synthesis. The methoxy group and the two fluorine atoms cooperatively direct the organolithium base to the C-3 position.[1][2] However, this step is fraught with challenges related to the handling of pyrophoric reagents and maintaining stringent reaction conditions.

Frequently Asked Questions & Troubleshooting Guide

Q1: We are observing low yields and significant amounts of unreacted starting material. What are the likely causes?

A1: This is a classic issue in organolithium chemistry, often pointing to three primary culprits:

  • Inactive Organolithium Reagent: Alkyllithiums like n-butyllithium (n-BuLi) degrade upon exposure to air and moisture. It is crucial to use a freshly titrated or newly purchased reagent. Relying on the molarity stated on an old bottle is a common source of failure.

  • Insufficiently Anhydrous Conditions: Any residual water in the solvent (THF) or glassware will rapidly quench the organolithium reagent. Glassware must be oven- or flame-dried under vacuum and the reaction must be conducted under a strictly inert atmosphere (argon or dry nitrogen).[3]

  • Incorrect Reaction Temperature: The lithiation of 2,6-difluoroanisole is highly exothermic and the resulting aryllithium intermediate has limited thermal stability. The reaction should be maintained at -78 °C (a dry ice/acetone bath is standard). Allowing the temperature to rise can lead to side reactions and decomposition.

Q2: What are the safety protocols for handling n-BuLi on a multi-liter scale?

A2: Safety is paramount when scaling up pyrophoric reagents. A comprehensive safety plan is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (Viton provides excellent protection).[4]

  • Inert Atmosphere: All transfers must be performed under an inert atmosphere using techniques like cannula transfer.[5][6] Never pour organolithium reagents in the open air. The reagent bottle and the reactor should be equipped with septa and purged with argon or nitrogen.

  • Engineering Controls: Conduct the reaction in a walk-in fume hood cleared of all flammable materials. Ensure a Class D fire extinguisher (for combustible metals) and a bucket of sand are within immediate reach. Do not use water or CO2 extinguishers on an organolithium fire.[5]

  • Quenching: Both the reaction and any residual reagent must be quenched carefully. A slow addition of a proton source like isopropanol in an inert solvent (e.g., heptane) at low temperatures is a standard method for safely destroying excess alkyllithium.[3]

G cluster_safety Organolithium Reaction Safety Workflow A Preparation: - Dry all glassware & solvents - Assemble under inert gas - Wear full PPE B Reagent Transfer: - Use validated cannula technique - Maintain positive inert gas pressure A->B C Reaction: - Cool reactor to -78 °C - Add organolithium dropwise - Monitor internal temperature B->C D Quenching: - Cool quenching solution - Slowly add reaction mixture or excess reagent to quencher C->D E Work-up: - Proceed only after complete quench is confirmed D->E

Caption: A simplified safety workflow for conducting large-scale organolithium reactions.

Q3: Should we use n-BuLi or s-BuLi for this transformation?

A3: The choice depends on a trade-off between reactivity and handling.

  • n-Butyllithium (n-BuLi): It is the most common and cost-effective choice. It is sufficiently basic to deprotonate the C-3 position efficiently, especially with the directing effect of the methoxy and fluoro groups.

  • sec-Butyllithium (s-BuLi): This reagent is more basic and reactive than n-BuLi. While it can sometimes lead to faster and more complete lithiation, its higher reactivity also makes it more hazardous and potentially prone to side reactions if not controlled meticulously.

  • Lithium Diisopropylamide (LDA): As a non-nucleophilic base, LDA is an option, particularly if nucleophilic addition to other parts of a more complex molecule is a concern.[7] For this specific substrate, however, n-BuLi is generally the most practical choice for scale-up.

ReagentRelative BasicityKey Considerations for Scale-Up
n-BuLi StandardMost common, cost-effective, sufficient for this DoM.
s-BuLi HigherMore reactive, potentially faster reaction, increased safety risk.
LDA High (non-nucleophilic)Useful for complex substrates; less common for this specific step.

Section 2: Carboxylation and Demethylation

Once the aryllithium intermediate is formed, it is trapped with carbon dioxide. This is followed by demethylation of the methoxy group to reveal the final hydroxyl group.

Frequently Asked Questions & Troubleshooting Guide

Q1: Our carboxylation step is giving low yields of the desired acid, and we see byproducts. How can we optimize this?

A1: Inefficient carboxylation is a frequent hurdle. The key is ensuring the aryllithium reacts exclusively with CO2.

  • Method of CO2 Addition: The physical form and delivery of CO2 are critical.

    • Solid CO2 (Dry Ice): For lab scale, pouring the reaction mixture onto a large excess of freshly crushed, high-purity dry ice is effective. Avoid powdered dry ice, which can have significant surface condensation of water.

    • Gaseous CO2: On a larger scale, bubbling high-purity CO2 gas through the cold reaction mixture is often more practical. A high flow rate is needed to ensure CO2 is not the limiting reagent.

  • Byproduct Formation: A common byproduct is the corresponding ketone, formed by the reaction of a second equivalent of the aryllithium with the initially formed lithium carboxylate. To mitigate this, ensure the reaction mixture is added to an excess of CO2 (or vice-versa with rapid addition) and that the temperature is kept low during the quench to disfavor the second addition.

Q2: What is the most robust method for demethylation on a large scale?

A2: The demethylation of the 2,6-difluoro-3-methoxybenzoic acid intermediate must be efficient and selective.

  • Hydrobromic Acid (HBr): Refluxing with concentrated HBr is a classic and effective method. It is relatively inexpensive and powerful. However, it requires robust, corrosion-resistant reactors (glass-lined steel is ideal) and careful handling of the corrosive acid.

  • Lewis Acids (BBr3, AlCl3): Boron tribromide (BBr3) is an excellent demethylating agent that works at lower temperatures. However, it is expensive, moisture-sensitive, and requires stoichiometric amounts. Aluminum chloride (AlCl3) is a cheaper Lewis acid alternative but can sometimes lead to undesired side reactions.[8]

  • Process Consideration: For scale-up, HBr is often preferred for its cost-effectiveness, despite the engineering challenges. The choice ultimately depends on the sensitivity of the molecule, available equipment, and cost targets.

Section 3: Purification and Impurity Control

Achieving high purity (>99%) is essential for pharmaceutical applications. The main challenges are removing unreacted starting materials and isomers.

Q1: What are the most likely impurities and how do we remove them?

A1: A robust impurity profile is key. The most common impurities are:

  • 2,6-Difluoro-3-methoxybenzoic acid: The immediate precursor, resulting from incomplete demethylation.

  • 2,6-Difluoroanisole: The starting material, from incomplete lithiation.

  • Isomeric Products: While the DoM is highly regioselective, trace amounts of other isomers can form if temperature control is poor.

Purification Strategy:

  • Aqueous Work-up: After demethylation, an acidic work-up will protonate the carboxylic acid, causing it to precipitate from the aqueous solution. This initial isolation removes many water-soluble impurities.

  • Recrystallization: This is the most critical step for achieving high purity. A well-chosen solvent system (e.g., ethanol/water, toluene) is required. A slow cooling profile is essential for forming well-defined crystals and excluding impurities. Multiple recrystallizations may be necessary.

  • Analysis: Use HPLC to monitor purity throughout the process and to validate the final product against a reference standard.

Potential ImpurityOriginMitigation & Removal Strategy
2,6-Difluoro-3-methoxybenzoic acidIncomplete DemethylationEnsure sufficient reaction time and reagent stoichiometry in the demethylation step. Removed by recrystallization.
2,6-DifluoroanisoleIncomplete LithiationOptimize lithiation conditions (reagent quality, temperature). Largely removed during aqueous work-up.
Isomeric Benzoic AcidsPoor RegiocontrolMaintain strict temperature control (-78 °C) during lithiation. Difficult to remove; prevention is key.

Appendix: Key Experimental Protocols

Protocol 1: General Procedure for Lithiation and Carboxylation (Illustrative Lab Scale)

WARNING: This procedure involves highly reactive and pyrophoric reagents and must only be performed by trained personnel with appropriate safety measures in place.[4][6][9]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a rubber septum.

  • Inert Atmosphere: Purge the entire system with dry argon for at least 30 minutes.

  • Reagents: Dissolve 2,6-difluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, ~2.5 M in hexanes) dropwise via syringe or cannula, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Carboxylation: In a separate flask, place a large excess (5-10 eq) of freshly crushed dry ice. Under a positive flow of argon, slowly transfer the cold aryllithium solution onto the dry ice via a wide-bore cannula.

  • Warm-up: Allow the mixture to slowly warm to room temperature as the CO2 sublimes.

  • Work-up: Quench the reaction with water. Acidify with concentrated HCl to pH ~1-2. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude 2,6-difluoro-3-methoxybenzoic acid can then be carried forward to the demethylation step.

References

Optimizing reaction conditions for the derivatization of 2,6-Difluoro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,6-Difluoro-3-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind protocol choices to ensure your success.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions regarding the derivatization of this compound, a versatile intermediate in pharmaceutical synthesis.

Q1: What are the primary challenges when derivatizing this compound?

A1: The primary challenge lies in achieving selective derivatization. The molecule possesses two distinct acidic protons: one on the carboxylic acid (-COOH) and one on the phenolic hydroxyl (-OH) group. Their pKa values are relatively close, leading to potential competition and the formation of mixed products. Furthermore, the two fluorine atoms ortho to the carboxyl group introduce significant steric hindrance, which can impede the approach of bulky reagents and slow down reaction kinetics, particularly in esterification reactions.[1]

Q2: How do I choose between derivatizing the carboxylic acid versus the hydroxyl group?

A2: The choice depends entirely on your synthetic strategy.

  • To selectively derivatize the carboxylic acid (Esterification): This is typically achieved under acidic conditions (e.g., Fischer-Speier esterification) where the carboxylic acid is activated towards nucleophilic attack by an alcohol.[2] The phenolic hydroxyl group is generally less reactive under these conditions.

  • To selectively derivatize the hydroxyl group (Etherification/Acylation): This requires basic conditions to first deprotonate the phenol, making it a potent nucleophile. A common method is the Williamson ether synthesis, using a base like potassium carbonate (K₂CO₃) and an alkyl halide.[3]

  • Protecting Group Strategy: If you need to react another part of the molecule, you may need to protect one or both groups. Esters are common protecting groups for carboxylic acids, while ethers (like methyl or benzyl ethers) are used for phenols.[4] An orthogonal protecting group strategy allows for the selective removal of one group without affecting the other.[5]

Q3: What are the best analytical techniques for monitoring the reaction progress?

A3: A combination of techniques is often ideal.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring. By comparing the spots of your reaction mixture to the starting material, you can visually assess its consumption and the formation of new products. The difference in polarity between the starting acid, the mono-derivatized product, and any di-derivatized byproducts usually allows for good separation.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior. It can accurately determine the percentage of starting material remaining and the yield of the desired product. Developing a good separation method is key. Derivatization itself is sometimes used as a technique to improve HPLC detection sensitivity.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the derivatives are sufficiently volatile and thermally stable, GC-MS is a powerful tool. It provides both separation and mass information, which can be invaluable for identifying unexpected side products.[9] Often, a derivatization step (e.g., silylation) is required to make the analytes suitable for GC analysis.[10]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Ester (Carboxylic Acid Derivatization)
Probable CauseRecommended Solution & Scientific Rationale
Incomplete Reaction Increase Reaction Time/Temperature: Fischer esterification is an equilibrium-driven process.[2] The steric hindrance from the ortho-fluorine atoms can slow the reaction. Refluxing for a longer duration or carefully increasing the temperature can help push the equilibrium towards the product side.
Equilibrium Not Shifted Use Excess Alcohol: Le Châtelier's principle dictates that using the alcohol reactant as the solvent (or in large excess) will drive the equilibrium towards the ester product.[2] Remove Water: The water formed during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, molecular sieves can be added as a drying agent.
Insufficient Catalyst Check Catalyst Activity/Amount: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is essential to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic.[2] Ensure your catalyst is not old or hydrated. An inadequate amount will result in a slow reaction rate.
Steric Hindrance Use a Less Bulky Alcohol: If reacting with a bulky alcohol (e.g., t-butanol), the reaction may be extremely slow. Primary alcohols yield the best results.[1] Consider alternative, less sterically demanding synthetic routes if a bulky ester is required.
Problem 2: Formation of Multiple Products (Spotted on TLC/HPLC)
Probable CauseRecommended Solution & Scientific Rationale
Di-Derivatization Control Stoichiometry and Conditions: If you are targeting the hydroxyl group but also see esterification (or vice-versa), you are likely using conditions that are not selective enough. For etherification, use a milder base (e.g., K₂CO₃ instead of NaH) and a controlled amount of the electrophile (e.g., 1.05 equivalents of alkyl halide). For esterification, ensure strictly acidic conditions, as any residual base can promote phenoxide formation.
Side Reactions Purify Starting Materials: Impurities in your starting acid or reagents can lead to side products.[9] Ensure the this compound is pure before starting. Lower Reaction Temperature: High temperatures can sometimes promote side reactions, such as decarboxylation or intermolecular condensation, although this is less common under standard derivatization conditions.
Decomposition Check Thermal Stability: While robust, the starting material or product might be sensitive to very high temperatures over long periods. If refluxing in a high-boiling solvent, consider running the reaction at a slightly lower temperature for a longer time.
Problem 3: Difficulty Purifying the Final Product
Probable CauseRecommended Solution & Scientific Rationale
Similar Polarity of Product and Starting Material Optimize Chromatography: If the Rf values on TLC are very close, adjust the solvent system for your column chromatography. A shallower gradient or a less polar solvent system may improve separation. Sometimes, adding a small amount of acetic acid to the mobile phase can help sharpen the peaks of carboxylic acids.
Residual Acidic/Basic Reagents Perform an Aqueous Workup: Before chromatography, perform a thorough workup. If you ran an esterification, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and the acid catalyst. If you ran an etherification, wash with a dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.
Product is an Oil or Difficult to Crystallize Try Alternative Purification Methods: If recrystallization fails, consider Kugelrohr distillation for volatile, thermally stable products. For non-volatile products, meticulous column chromatography is the best approach.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Methyl Esterification via Fischer-Speier Reaction

This protocol details the selective derivatization of the carboxylic acid group.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup & Purification start Combine Acid, Methanol, & H₂SO₄ in Flask reflux Attach Reflux Condenser & Heat to Reflux start->reflux monitor Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) reflux->monitor cool Cool to Room Temp monitor->cool Reaction Complete evap Remove Methanol (Rotary Evaporator) cool->evap dissolve Dissolve in EtOAc evap->dissolve wash Wash with NaHCO₃ (aq), then Brine dissolve->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Add anhydrous methanol (MeOH) to serve as both reagent and solvent (approx. 0.2 M concentration). Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., in 30% ethyl acetate in hexanes). The starting material should be more polar (lower Rf) than the ester product. The reaction is typically complete in 4-8 hours.

  • Workup (A): Once the starting material is consumed, cool the reaction to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Workup (B): Dilute the residue with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally, saturated sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure methyl 2,6-difluoro-3-hydroxybenzoate.

Protocol 2: O-Methylation (Ether Synthesis)

This protocol details the selective derivatization of the phenolic hydroxyl group.

Troubleshooting Decision Tree:

G start Low Yield of O-Methylated Product? check_base Is the base strong enough and sufficiently dry? (e.g., K₂CO₃, Cs₂CO₃) start->check_base Yes success Reaction Optimized start->success No check_solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) check_base->check_solvent Yes no_base Solution: Use freshly dried K₂CO₃ or a stronger base like Cs₂CO₃. check_base->no_base No check_temp Was the reaction heated? (e.g., 60-80 °C) check_solvent->check_temp Yes no_solvent Solution: Switch to anhydrous DMF to ensure solubility and prevent competing proton sources. check_solvent->no_solvent No no_temp Solution: Increase temperature. Deprotonation and SN2 reaction require thermal energy. check_temp->no_temp No check_temp->success Yes

Caption: Troubleshooting low yield in O-methylation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Add a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.2 M).

  • Reagent: Add the methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), dropwise (1.2 eq). Caution: These are potent electrophiles and should be handled with extreme care.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or HPLC. The product, 2,6-difluoro-3-methoxybenzoic acid, will be less polar than the starting material. The reaction is typically complete in 3-6 hours.

  • Workup: Cool the reaction to room temperature and pour it into cold water. Acidify the aqueous mixture with 1M HCl to a pH of ~2-3. This will protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography.

References

Technical Support Center: Troubleshooting HPLC Separation of Difluorohydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of difluorohydroxybenzoic acid isomers. As a scientist working in pharmaceutical research or drug development, you are aware that separating positional isomers is one of the more challenging tasks in HPLC. These compounds often have nearly identical physicochemical properties, leading to significant co-elution and making accurate quantification difficult.

This guide is designed to provide you with a logical, in-depth framework for troubleshooting and optimizing your separations. We will move beyond generic advice and delve into the specific chemical principles that govern the retention of these acidic, aromatic molecules on reversed-phase media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My difluorohydroxybenzoic acid isomers are co-eluting or have very poor resolution (Rs < 1.5). Where do I start?

This is the most common challenge. The subtle differences in the positions of the hydroxyl and fluoro substituents lead to minor variations in hydrophobicity and acidity (pKa). Your primary goal is to exploit these small differences.

The resolution between two peaks is governed by selectivity, efficiency, and retention. For isomers, selectivity (α) is the most powerful tool at your disposal[1][2]. We will systematically manipulate the mobile phase and stationary phase to maximize it.

Step 1: Manipulate Mobile Phase pH to Exploit pKa Differences

Causality: Difluorohydroxybenzoic acids have two ionizable groups: a carboxylic acid (~pKa 2-4) and a phenolic hydroxyl group (~pKa 7-9). The exact pKa values are highly dependent on the isomer's specific substitution pattern[3]. By adjusting the mobile phase pH, you alter the charge state of each isomer. Since the ionized form is more polar, it will be less retained on a non-polar C18 column[4][5]. If the isomers have even a slight difference in their pKa values, setting the pH near these values will maximize the difference in their ionization and, therefore, their retention times.

Troubleshooting Protocol:

  • Information Gathering: Find the predicted or experimental pKa values for your specific isomers. For example, the pKa of the carboxylic acid group in various difluorobenzoic acids can range from 2.13 to 3.80[3]. The hydroxyl pKa will be higher.

  • pH Scouting: Perform a pH scouting experiment. Prepare buffered mobile phases at three key pH levels:

    • pH ~2.5: To fully protonate the carboxylic acid group (ion suppression). This maximizes retention.

    • pH ~3.5: A pH between the carboxylic acid pKa values of the isomers. Here, small pKa differences will lead to the largest differences in charge and selectivity.

    • pH ~7.0: To ensure the carboxylic acid is fully ionized (negatively charged) while the hydroxyl group remains protonated.

  • Analysis: Inject your isomer mixture at each pH condition. Observe the changes in retention time and, most importantly, selectivity. A good starting point for method development is a pH that is at least one unit away from the pKa to ensure reproducibility[6].

Data Presentation: Impact of pH on Isomer Ionization & Retention

pH of Mobile PhaseCarboxylic Acid Group (pKa ~3.0)Phenolic Group (pKa ~8.0)Expected StatePredicted RP-HPLC Behavior
pH 2.0 Fully Protonated (Neutral)Fully Protonated (Neutral)Non-ionized, most hydrophobicMaximum Retention
pH 3.0 50% Ionized (Partially Negative)Fully Protonated (Neutral)Partially ionizedDramatic Retention Shift, Potential Selectivity Change
pH 4.0 Fully Ionized (Negative)Fully Protonated (Neutral)Singly ionizedReduced Retention
pH 7.0 Fully Ionized (Negative)Fully Protonated (Neutral)Singly ionized, stable stateLow Retention, Stable Baseline

Step 2: Change Stationary Phase Chemistry for Alternative Selectivity

Causality: If pH manipulation is insufficient, the stationary phase chemistry must be addressed. Standard C18 columns separate primarily based on hydrophobicity. However, isomers often have very similar hydrophobicities. Columns with different retention mechanisms can provide the necessary selectivity.

Troubleshooting Protocol:

  • Consider a Phenyl-Hexyl Column: These columns are an excellent choice for aromatic compounds[7][8]. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of your analytes[9][10][11]. The electron-withdrawing fluorine atoms on your isomers will modulate the electron density of the aromatic ring, creating unique opportunities for selective π-π interactions that are not possible on a C18 column[12].

  • Evaluate Other Options:

    • Pentafluorophenyl (PFP) Phase: Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions.

    • Mixed-Mode Columns: Columns with both hydrophobic and ion-exchange characteristics can offer unique selectivity for ionizable compounds[13].

Mandatory Visualization: Troubleshooting Workflow for Co-elution

G start Problem: Isomers Co-eluting ph_scout Step 1: Perform pH Scouting (e.g., pH 2.5, 3.5, 7.0) start->ph_scout res_check1 Resolution > 1.5? ph_scout->res_check1 change_column Step 2: Change Column (e.g., C18 to Phenyl-Hexyl) res_check1->change_column No success Success: Continue with Method Validation res_check1->success Yes res_check2 Resolution > 1.5? change_column->res_check2 optimize_gradient Step 3: Optimize Gradient (Decrease slope for shallow gradient) res_check2->optimize_gradient No res_check2->success Yes optimize_gradient->success failure Consult Advanced Support: Consider 2D-LC or SFC

Caption: A systematic workflow for resolving co-eluting isomers.

Issue 2: My peaks are showing significant tailing or fronting. What is the cause?

Poor peak shape is often a sign of undesirable secondary interactions or operating under unstable conditions.

1. For Peak Tailing:

  • Cause: Tailing for acidic compounds often results from interaction with residual, un-endcapped silanol groups on the silica surface of the column. This is more pronounced at mid-range pH (4-6) where some silanols become ionized (SiO-).

  • Solution: Operate at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate. At low pH, the silanol groups are protonated (SiOH) and less likely to interact with your ionized analyte[6]. This is a primary reason to start method development at a low pH[6].

2. For Peak Fronting:

  • Cause: Fronting can be a symptom of sample overload or a mismatch between the sample solvent and the mobile phase[14][15]. If your sample is dissolved in a solvent much stronger (more organic) than your initial mobile phase, it will travel through the top of the column too quickly, causing a distorted peak.

  • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that maintains solubility.

3. For Split or "Shoulder" Peaks:

  • Cause: This often occurs when the mobile phase pH is very close to the analyte's pKa[4][16]. At this pH, the compound exists as a 50/50 mixture of its ionized and non-ionized forms, which can have different retention times, leading to a distorted or split peak[4][14]. It can also be an indicator of two co-eluting compounds[1][17].

  • Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of your isomers to ensure they are in a single, stable ionic form[6][14].

Issue 3: I have some separation, but I need to improve it. How do I fine-tune the method?

Once you have achieved initial selectivity (α > 1), you can optimize for efficiency (N) and retention (k').

1. Optimize the Gradient Slope:

  • Causality: For isomers that elute closely together, a steep gradient may not provide enough time for the column to resolve them.

  • Protocol: Decrease the gradient slope across the elution window of your isomers. For example, if your isomers elute between 30% and 40% Acetonitrile in a 10-minute run, try a shallower gradient from 30% to 40% over 15 minutes. This increased time in the "elution zone" enhances resolution.

2. Evaluate Organic Modifier:

  • Causality: Acetonitrile and methanol interact differently with stationary phases and analytes. For aromatic compounds on a phenyl column, methanol can enhance π-π interactions, potentially increasing retention and changing selectivity compared to acetonitrile[8].

  • Protocol: If using acetonitrile, try substituting it with methanol at an equivalent solvent strength (e.g., 40% ACN is roughly equivalent to 50% MeOH). Run the same gradient and observe any changes in selectivity.

3. Adjust Temperature:

  • Causality: Increasing column temperature decreases mobile phase viscosity (lowering backpressure) and can sometimes improve peak efficiency. However, its effect on the selectivity of isomers is compound-dependent and must be evaluated empirically.

  • Protocol: Test your separation at different temperatures (e.g., 30°C, 40°C, 50°C). Ensure your column is rated for the chosen temperature.

Mandatory Visualization: The Separation Triangle

G Resolution Resolution (Rs) Selectivity Selectivity (α) Change pH, Column Type Resolution->Selectivity Efficiency Efficiency (N) Use smaller particles, longer column Resolution->Efficiency Retention Retention (k') Adjust % Organic Resolution->Retention Selectivity->Efficiency

Caption: Key parameters for optimizing chromatographic resolution.

References

Technical Support Center: Navigating ¹H NMR Spectral Overlap in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical, field-proven solutions for a common and often frustrating challenge in structural elucidation: the overlapping of proton signals in the Nuclear Magnetic Resonance (NMR) spectra of substituted benzoic acids. The aromatic region of these spectra is notoriously complex, with subtle electronic effects from various substituents causing signals to crowd together, obscuring vital coupling information and making unambiguous assignment difficult.

This document moves beyond simple textbook descriptions to offer a causality-driven approach to troubleshooting. Here, you will find not just what to do, but why you are doing it, empowering you to make informed decisions to resolve spectral congestion and confidently determine your molecular structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the NMR analysis of substituted benzoic acids in a direct question-and-answer format.

Q1: My aromatic proton signals are a single, unresolved multiplet. What's the simplest first step to try and resolve them?

A: Change your solvent. This is the most straightforward and often highly effective initial approach. The chemical shifts of your analyte's protons are not absolute; they are influenced by the surrounding solvent molecules. By switching from a standard, relatively inert solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ or pyridine-d₅, you can induce significant changes in chemical shifts, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[1]

Why this works (The ASIS Effect): Aromatic solvents like benzene-d₆ have a strong magnetic anisotropy associated with their π-electron systems. When your substituted benzoic acid is dissolved in benzene, the solvent molecules tend to arrange themselves around your analyte in a specific, non-random way, particularly associating with the electron-rich carboxyl group and any polar substituents. This solvent-solute interaction places some protons of your molecule in the shielding region of the benzene ring current (shifting them upfield, to a lower ppm) and others in the deshielding region (shifting them downfield).[2] The magnitude of this induced shift is highly dependent on the proton's spatial orientation relative to the polar centers of the solute molecule, often causing previously overlapping signals to separate.[1][3]

For a visual representation of this troubleshooting step, see the workflow diagram in Figure 1.

Q2: I tried changing the solvent to benzene-d₆, and while the shifts changed, my ortho- and meta- protons are still overlapping. What is a more targeted chemical method I can use?

A: Adjust the pH of your sample by adding a base. This technique is particularly effective for molecules like benzoic acids. By adding a small amount of a deuterated base (e.g., NaOD in D₂O or pyridine-d₅), you can deprotonate the carboxylic acid group to form the carboxylate anion (-COO⁻).

Why this works (Electronic Perturbation): The conversion of the -COOH group to a -COO⁻ group introduces a significant electronic change. The carboxylate is a much stronger electron-donating group through resonance than the neutral carboxylic acid. This increased electron density is donated into the aromatic ring, causing a pronounced shielding effect (an upfield shift) on the ortho and para protons.[4] The meta protons are much less affected. This differential shift between the ortho/para and meta positions can effectively resolve signal overlap. You are, in essence, using a chemical reaction in situ to modify the electronic structure and untangle the signals.

Q3: The previous methods helped but didn't fully resolve the spectrum. Is there a way to "pull apart" the signals based on their distance from the carboxyl group?

A: Yes, perform a titration with a Lanthanide Shift Reagent (LSR). LSRs are paramagnetic organometallic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in your molecule, such as the oxygen atoms of the carboxyl group.[5][6]

Why this works (Pseudocontact Shift): Upon coordination, the paramagnetic lanthanide ion generates a powerful local magnetic field that influences the nuclei of your analyte.[5] This effect, known as the pseudocontact shift, alters the chemical shifts of nearby protons. The magnitude of this induced shift is highly dependent on the distance and angle between the lanthanide ion and each proton.[7] Protons closer to the binding site (the carboxyl group) will experience a much larger shift than those further away. For example, using a common europium-based LSR like Eu(fod)₃ will typically induce a dramatic downfield shift, with the effect following this general trend: ortho-H >> meta-H > para-H. By adding small, sequential amounts of the LSR and acquiring a spectrum at each step, you can controllably "drag" the signals apart, often achieving full resolution.

Q4: I have access to a high-field NMR instrument. Can advanced 2D NMR experiments solve the overlap problem without chemical modification of my sample?

A: Absolutely. 2D NMR is a powerful, non-invasive solution. When 1D methods are insufficient, 2D experiments can resolve signals by spreading them into a second frequency dimension.[8]

Which 2D Experiments to Use:

  • COSY (Correlation Spectroscopy): This is the best experiment to start with. It identifies which protons are spin-spin coupled to each other.[8] Even if a multiplet is a complete "clump" in the 1D spectrum, a COSY spectrum will show cross-peaks connecting the signals of coupled protons. This allows you to trace the connectivity of the entire aromatic spin system (e.g., which proton is next to which), confirming your substitution pattern.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. Since ¹³C spectra are typically much better resolved than ¹H spectra, this is an excellent way to resolve overlapping proton signals.[10] If two proton signals overlap in the 1D spectrum but are attached to carbons with different chemical shifts, they will appear as two distinct cross-peaks in the HSQC spectrum.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton and carbon signals over longer ranges, typically 2 or 3 bonds.[10] It is invaluable for assigning quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For substituted benzoic acids, it can unambiguously link specific aromatic protons to the carboxyl carbon or the carbons bearing substituents.[9]

Experimental Protocols & Data Presentation

Workflow for Resolving Peak Overlap

The following diagram outlines a logical workflow for tackling peak overlap in substituted benzoic acids, starting with the simplest methods and progressing to more advanced techniques.

G cluster_0 Initial Analysis & Simple Fixes cluster_1 Chemical Modification Methods cluster_2 Advanced Spectroscopic Methods A 1D ¹H NMR Acquired (e.g., in CDCl₃) B Peak Overlap Observed in Aromatic Region A->B C Change Solvent (e.g., to Benzene-d₆) B->C Simple first step D Re-acquire 1D ¹H NMR C->D E Problem Resolved? D->E F Adjust pH (e.g., add Pyridine-d₅) E->F No / Partially G Use Lanthanide Shift Reagent (e.g., Eu(fod)₃ Titration) E->G No / Partially H Acquire 2D NMR Spectra (COSY, HSQC, HMBC) E->H No / Chemical change undesirable Z Structure Confirmed E->Z Yes F->D Try chemical shift perturbation G->D Try spatial perturbation H->Z Assign structure via correlations

Figure 1: A decision-making workflow for troubleshooting peak overlap in the NMR spectra of substituted benzoic acids.

Protocol 1: Solvent-Induced Shift Analysis
  • Sample Preparation (A): Prepare a standard NMR sample of your compound in a common, non-aromatic solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).

  • Sample Preparation (B): Prepare a second sample with the exact same concentration of your compound in an aromatic solvent (e.g., 5-10 mg in 0.6 mL of benzene-d₆).

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans, etc.).

  • Data Analysis: Process both spectra and compare the chemical shifts (δ) of the aromatic protons. The difference in chemical shifts (Δδ = δ_CDCl₃ - δ_C₆D₆) is the Aromatic Solvent-Induced Shift.

Table 1: Example of Solvent-Induced Shifts for a Hypothetical 4-substituted Benzoic Acid

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Δδ (ppm) [Upfield Shift]
H-2, H-6 (ortho)7.95 (d)7.65 (d)+0.30
H-3, H-5 (meta)7.40 (d)7.18 (d)+0.22

This table illustrates how benzene-d₆ can induce a differential upfield shift, potentially resolving overlapping signals.

Protocol 2: Lanthanide Shift Reagent (LSR) Titration
  • Initial Sample Prep: Prepare a sample of your benzoic acid derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous, as water can compete for coordination to the LSR.

  • Reference Spectrum: Acquire a standard ¹H NMR spectrum of your compound. This is your reference (0 equivalents of LSR).

  • LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small, precise aliquot of the LSR stock solution to your NMR tube (e.g., to achieve a 0.1 molar equivalent). Shake the tube gently to mix.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum of the mixture.

  • Repeat: Repeat steps 4 and 5, incrementally adding the LSR and acquiring a spectrum after each addition (e.g., at 0.2, 0.3, 0.5, 0.7, 1.0 equivalents).

  • Analysis: Plot the chemical shift of each proton signal as a function of the [LSR]/[Substrate] molar ratio. The signals corresponding to protons closer to the carboxyl group will show the steepest slope.

G cluster_0 LSR Titration Workflow A Prepare Analyte Sample in Anhydrous CDCl₃ B Acquire Reference ¹H Spectrum (0 eq. LSR) A->B C Add Aliquot of LSR Stock Solution B->C D Acquire ¹H Spectrum C->D E Sufficient Resolution? D->E E->C No F Plot δ vs. [LSR]/[Analyte] Assign Signals E->F Yes

Figure 2: Step-by-step workflow for performing an NMR titration experiment with a Lanthanide Shift Reagent.

References

Technical Support Center: Degradation Pathways of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,6-Difluoro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. We will explore its potential degradation pathways, offer detailed experimental protocols, and address common challenges you may encounter.

Section 1: Understanding the Stability and Degradation of this compound

This compound is a complex aromatic molecule with potential applications in pharmaceutical and materials science. Its stability is a critical factor in experimental design and interpretation. Degradation can be initiated by several factors, including microbial activity, light exposure, and harsh chemical conditions. Understanding these pathways is essential for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound?

While specific microbial degradation pathways for this compound are not extensively documented, we can propose a putative pathway based on the metabolism of similar halogenated aromatic compounds. Microbial degradation of aromatic compounds generally proceeds through initial hydroxylation followed by ring cleavage.[1][2][3]

  • Initial Steps: The degradation is likely initiated by dioxygenase enzymes that introduce additional hydroxyl groups to the aromatic ring. Given the existing hydroxyl group at the 3-position, a plausible first step is further hydroxylation to form a dihydroxy or trihydroxy intermediate.

  • Ring Cleavage: Following hydroxylation, the aromatic ring is susceptible to cleavage by dioxygenases. This can occur via ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates.[3][4]

  • Defluorination: The removal of fluorine atoms is a critical and often rate-limiting step in the degradation of fluorinated compounds.[5] This can occur either before or after ring cleavage. In some cases, incomplete defluorination can lead to the accumulation of fluorinated aliphatic acids, which may act as dead-end metabolites.[6][7] For instance, 2-Fluoro-cis,cis-muconic acid has been identified as a dead-end metabolite in the degradation of 2- and 3-fluorobenzoate.[6][7]

Q2: What are the potential abiotic degradation pathways for this compound?

Abiotic degradation, particularly photodegradation, is a significant consideration for aromatic compounds.

  • Photodegradation: Exposure to UV light, especially in the presence of a photocatalyst like titanium dioxide (TiO2), can induce the degradation of fluorinated benzoic acids.[8] This process can lead to dehalogenation (removal of fluorine) and mineralization, ultimately breaking down the compound into carbon dioxide and water.[8] However, the carbon-fluorine bond is very strong, making defluorination challenging.[8]

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH conditions (highly acidic or basic) and elevated temperatures, hydrolysis might occur. However, this is less likely under typical experimental conditions.

Q3: How do the fluorine substituents influence the degradation of this compound?

The two fluorine atoms have a profound impact on the molecule's chemical properties and, consequently, its degradation:

  • Increased Recalcitrance: The strong carbon-fluorine bond makes the compound more resistant to both microbial and chemical degradation compared to its non-fluorinated analog.

  • Altered Enzyme Specificity: The presence of fluorine atoms can affect the binding and activity of microbial enzymes. Some enzymes may be inhibited, while others might be induced to handle the fluorinated substrate.

  • Potential for Dead-End Metabolites: As seen with other fluorinated aromatics, incomplete degradation can lead to the accumulation of stable, fluorinated intermediates.[6][7]

Section 2: Experimental Design and Troubleshooting

Careful experimental design and robust analytical methods are crucial for studying the degradation of this compound. This section provides troubleshooting guidance for common issues.

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Steps & Rationale
Inconsistent degradation rates between replicate experiments. 1. Variability in microbial inoculum (if biotic).2. Inconsistent light exposure (if abiotic/photodegradation).3. Fluctuation in temperature or pH.4. Contamination of the experimental system.1. Standardize Inoculum: Use a consistent source and concentration of microbial culture. For soil/water samples, homogenize thoroughly before inoculation.2. Control Light Source: Use a calibrated light source with consistent intensity and wavelength. Shield experiments from ambient light.3. Monitor and Control Conditions: Regularly measure and adjust pH and temperature to maintain consistent experimental conditions.4. Aseptic Technique: Employ sterile techniques to prevent contamination that could introduce competing microorganisms or confounding variables.
No degradation observed, or degradation is very slow. 1. The compound is recalcitrant under the tested conditions.2. The microbial culture lacks the necessary enzymes.3. Insufficient light intensity or inappropriate wavelength for photodegradation.4. The compound concentration is inhibitory to the microorganisms.1. Modify Conditions: For abiotic studies, consider adding a photocatalyst (e.g., TiO2). For biotic studies, try acclimating the microbial culture to the compound over time.2. Enrichment Cultures: Isolate microorganisms from environments previously exposed to similar compounds to enrich for competent degraders.3. Optimize Photodegradation: Experiment with different light sources and intensities. Ensure the wavelength overlaps with the compound's absorption spectrum.4. Toxicity Assessment: Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the compound for microbial degradation studies.
Difficulty in identifying degradation intermediates. 1. Intermediates are transient and present at low concentrations.2. Analytical method lacks the required sensitivity or specificity.3. Co-elution of intermediates with other matrix components.1. Time-Course Analysis: Sample at more frequent, early time points to capture transient intermediates.2. Utilize Advanced Analytics: Employ High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and formula prediction. 19F NMR is particularly powerful for tracking fluorinated molecules without the need for standards.[9][10][11]3. Optimize Chromatography: Adjust the HPLC/GC method (e.g., gradient, column chemistry) to improve the separation of analytes.
Mass balance is not achieved (sum of parent compound and metabolites is less than the initial amount). 1. Formation of volatile degradation products.2. Adsorption of the compound or its metabolites to the experimental vessel.3. Complete mineralization to CO2 and H2O.1. Volatile Trapping: Use a closed system with traps for volatile organic compounds if their formation is suspected.2. Material Selection & Extraction: Use inert vessels (e.g., glass). At the end of the experiment, perform a solvent rinse of the vessel to extract any adsorbed compounds and analyze the extract.3. CO2 Evolution Measurement: In biotic studies, monitor CO2 production to quantify mineralization.

Section 3: Protocols and Methodologies

This section provides standardized protocols for conducting degradation studies.

Protocol 1: Biotic Degradation Study in a Liquid Medium
  • Prepare the Medium: Prepare a suitable mineral salts medium that provides all necessary nutrients for microbial growth, with this compound as the sole carbon source.

  • Inoculation: Inoculate the medium with a microbial consortium from a relevant environmental source (e.g., activated sludge, contaminated soil).

  • Incubation: Incubate the cultures under controlled conditions (e.g., 25°C, 150 rpm shaking). Include sterile controls (no inoculum) and controls without the test compound.

  • Sampling: At regular intervals, withdraw samples for analysis.

  • Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant before analytical measurement.

  • Analysis: Analyze the concentration of the parent compound and potential metabolites using HPLC-UV, LC-MS, or GC-MS.

Protocol 2: Photodegradation Study
  • Prepare the Solution: Dissolve this compound in ultrapure water to the desired concentration.

  • Add Photocatalyst (Optional): If using a photocatalyst like TiO2, add it to the solution and ensure it is well-dispersed.

  • Irradiation: Place the solution in a photoreactor with a specific light source (e.g., a UV lamp). Include dark controls (wrapped in aluminum foil) to assess abiotic degradation in the absence of light.

  • Sampling: Collect samples at predetermined time points.

  • Sample Preparation: If a photocatalyst was used, centrifuge or filter the samples to remove it.

  • Analysis: Quantify the parent compound and degradation products using appropriate analytical techniques.

Analytical Method: HPLC-UV for Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set to the wavelength of maximum absorbance for this compound.

  • Quantification: Use an external calibration curve with standards of known concentrations.

Section 4: Visualizing the Pathways

Diagrams can help to conceptualize the complex processes involved in the degradation of this compound.

Proposed Biotic Degradation Pathway

Biotic_Degradation 2,6-Difluoro-3-hydroxybenzoic_acid 2,6-Difluoro-3-hydroxybenzoic_acid Dihydroxylated_Intermediate Dihydroxylated_Intermediate 2,6-Difluoro-3-hydroxybenzoic_acid->Dihydroxylated_Intermediate Dioxygenase Ring_Cleavage_Product Ring_Cleavage_Product Dihydroxylated_Intermediate->Ring_Cleavage_Product Dioxygenase (Ortho/Meta Cleavage) Fluorinated_Aliphatic_Acids Fluorinated_Aliphatic_Acids Ring_Cleavage_Product->Fluorinated_Aliphatic_Acids Further Metabolism Mineralization Mineralization Fluorinated_Aliphatic_Acids->Mineralization Defluorination & TCA Cycle

Caption: Proposed biotic degradation pathway of this compound.

Experimental Workflow for Degradation Studies

Experimental_Workflow Biotic_Setup Biotic System (Microbial Culture) Time_Course_Sampling Time-Course Sampling Biotic_Setup->Time_Course_Sampling Abiotic_Setup Abiotic System (e.g., Photoreactor) Abiotic_Setup->Time_Course_Sampling Filtration_Centrifugation Filtration / Centrifugation Time_Course_Sampling->Filtration_Centrifugation HPLC_MS HPLC-UV / LC-MS Filtration_Centrifugation->HPLC_MS F_NMR 19F NMR Filtration_Centrifugation->F_NMR Pathway_Elucidation Pathway Elucidation HPLC_MS->Pathway_Elucidation Kinetics_Analysis Kinetics Analysis HPLC_MS->Kinetics_Analysis F_NMR->Pathway_Elucidation

Caption: General experimental workflow for studying degradation.

References

Validation & Comparative

A Researcher's Guide to In Vitro Efficacy Testing of 2,6-Difluoro-3-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of novel 2,6-difluoro-3-hydroxybenzoic acid derivatives. Recognizing the therapeutic potential of hydroxybenzoic acids—a class of compounds known for their antioxidant and anti-inflammatory properties—this document outlines a strategic selection of assays to elucidate the biological activity of this specific fluorinated subclass.[1][2][3] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making a thorough in vitro assessment crucial.

The following sections detail a suite of recommended assays, moving from broad cytotoxicity screening to more specific functional evaluations. Each protocol is presented with an emphasis on the scientific rationale behind the experimental design, ensuring a self-validating and robust approach to data generation.

Section 1: Foundational Analysis - Cytotoxicity and Cell Viability Assays

Before exploring the specific therapeutic effects of this compound derivatives, it is imperative to determine their impact on cell viability. This initial screening establishes a non-toxic concentration range for subsequent, more sensitive functional assays.[4] A compound that is highly cytotoxic at concentrations required for a therapeutic effect is unlikely to be a viable drug candidate.

Comparative Overview of Cell Viability Assays

Two of the most common and reliable methods for assessing cell viability are the MTT and XTT assays.[5][6][7] Both are colorimetric assays that measure the metabolic activity of cells, which in most cases correlates with the number of viable cells.[5][6]

Assay Principle Advantages Disadvantages
MTT Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][6]Well-established, cost-effective, and widely used.[6]Requires a solubilization step for the formazan crystals, which can introduce variability. The formazan crystals are insoluble.[8] MTT itself can be toxic to cells.
XTT Reduction of a tetrazolium salt (XTT) to a water-soluble orange formazan product by metabolically active cells.[5][8]No solubilization step is required as the product is water-soluble, leading to a simpler and often more reproducible protocol.[8]Can be more expensive than the MTT assay.

For initial high-throughput screening, the XTT assay is often preferred due to its simpler workflow.

Experimental Protocol: XTT Cell Viability Assay

Objective: To determine the concentration range at which this compound derivatives are non-toxic to a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Add the diluted compounds to the cells and incubate for a period relevant to the proposed therapeutic application (e.g., 24-48 hours).

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance of the soluble formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm).[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which the compound reduces cell viability by 50%.

Section 2: Probing the Anti-Inflammatory Potential

Inflammation is a key pathological process in many diseases, and hydroxybenzoic acid derivatives have shown promise as anti-inflammatory agents.[2][3] The following assays are designed to investigate the anti-inflammatory efficacy of the novel derivatives.

Nitric Oxide (NO) Production Inhibition Assay

Rationale: During inflammation, immune cells like macrophages produce high levels of nitric oxide (NO), a key inflammatory mediator.[9][10] Therefore, inhibiting NO production is a hallmark of anti-inflammatory activity.[9][10]

Experimental Workflow:

Caption: Workflow for the Nitric Oxide Production Inhibition Assay.

Detailed Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate.[11] After adherence, pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.[11][12]

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Griess Assay: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[9][11] Add the Griess reagent to the supernatant and measure the absorbance at 540 nm.

  • Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated, untreated cells.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Scientific Justification: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[13][14] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.[13] Therefore, directly assessing the inhibitory activity of the derivatives against COX-1, COX-2, and LOX is crucial.

Comparison of COX/LOX Inhibition Assays:

Assay Type Description Key Considerations
Fluorometric/Colorimetric Kits Commercially available kits that provide a straightforward method to screen for inhibitors.[15][16][17][18]High-throughput compatible, but may be less sensitive for detailed mechanistic studies.
Enzyme-Linked Immunosorbent Assay (ELISA) Measures the production of specific prostaglandins (e.g., PGE2) as a downstream product of COX activity.[19]Highly specific and sensitive, but more labor-intensive than kit-based assays.
LC-MS/MS Based Assay A highly sensitive and accurate method for the quantitative analysis of COX products like prostaglandin-E2.[20]Considered a gold-standard for accuracy, but requires specialized equipment and expertise.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Objective: To determine the direct inhibitory effect of the derivatives on COX-2 enzyme activity.

Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol, including the COX-2 enzyme, assay buffer, probe, and substrate (arachidonic acid).[17]

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[16][17]

  • Assay Procedure:

    • Add the diluted test inhibitors to the wells of a microplate.

    • Add the reaction mix containing the COX-2 enzyme, probe, and cofactor.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Data Acquisition: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[17]

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitors. Determine the percent inhibition and, if applicable, the IC50 value.

Section 3: Evaluating Antioxidant Activity

The antioxidant properties of hydroxybenzoic acids are well-documented and contribute significantly to their therapeutic effects.[1][2][3] These compounds can neutralize free radicals and chelate metal ions, thereby reducing oxidative stress.[1]

Comparison of Common Antioxidant Assays
Assay Principle Strengths Limitations
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[21]Simple, rapid, and requires only a spectrophotometer.[21]The DPPH radical is not biologically relevant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Measures the reduction of the pre-formed ABTS radical cation, which is decolorized in the presence of antioxidants.[22][23]Applicable to both hydrophilic and lipophilic antioxidants and can be used at different pH values.[22]The ABTS radical is not naturally occurring in biological systems.
Experimental Protocol: ABTS Radical Scavenging Assay

Objective: To quantify the radical scavenging capacity of the this compound derivatives.

Methodology:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Assay Procedure: Add the test compounds to the ABTS radical cation solution.

  • Data Acquisition: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).[21]

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[22]

Section 4: Delving into the Mechanism of Action

Understanding how a compound exerts its effects at a molecular level is a critical step in drug development.[24] Enzyme inhibition assays are fundamental for this purpose.[25][26][27]

Enzyme Inhibition Kinetics

Rationale: To characterize the nature of the enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed. This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Visualizing Enzyme Inhibition Mechanisms:

Enzyme Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S {Substrate (S)} I {Inhibitor (I)} P {Product (P)} ES->E +P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I EI->ESI +S

Caption: Simplified representation of enzyme-inhibitor interactions.

Experimental Approach:

  • Assay Setup: Perform the enzyme assay (e.g., COX-2 inhibition assay) with a matrix of varying substrate and inhibitor concentrations.

  • Data Collection: Measure the initial reaction velocities for each condition.

  • Data Analysis: Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Conclusion

This guide provides a structured and scientifically rigorous approach to the in vitro evaluation of this compound derivatives. By systematically assessing cytotoxicity, anti-inflammatory, and antioxidant properties, and by delving into the potential mechanisms of action, researchers can efficiently identify promising lead compounds for further development. The provided protocols and rationale are intended to serve as a robust starting point, which can be adapted and expanded based on the specific therapeutic goals and the emerging data for this novel class of compounds.

References

The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the humble benzoic acid scaffold remains a cornerstone for the design of novel therapeutics. Its synthetic tractability and presence in numerous biologically active molecules make it an ideal starting point for drug discovery campaigns. However, the true potential of this scaffold is often unlocked through strategic modification, and no element has proven more transformative in this regard than fluorine. The judicious incorporation of fluorine atoms into the benzoic acid ring can profoundly alter a molecule's physicochemical and pharmacological properties, leading to dramatic improvements in potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of fluorinated benzoic acids. We will explore how the number and position of fluorine substituents influence biological activity, with a focus on their roles as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide the rational design of next-generation fluorinated benzoic acid-based therapeutics.

The Enduring Allure of Fluorine in Medicinal Chemistry

Fluorine's unique properties make it a powerful tool for fine-tuning molecular characteristics. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key to its utility.[1] The introduction of fluorine can influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and its ability to interact with biological targets.[2] These modifications often translate to enhanced target binding affinity, increased membrane permeability, and reduced susceptibility to enzymatic degradation, ultimately leading to improved therapeutic outcomes.[1]

One of the most significant advantages of fluorine substitution is its ability to block metabolic oxidation sites.[3] By replacing a hydrogen atom with a fluorine atom on an aromatic ring, chemists can prevent metabolic enzymes from hydroxylating that position, thereby increasing the drug's half-life in the body.[3] Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity of the carboxylic acid group, which can be critical for optimizing interactions within a target's binding site.[4]

Comparative Analysis of Fluorinated Benzoic Acids as Enzyme Inhibitors

To illustrate the profound impact of fluorine substitution on biological activity, we will examine two case studies: the inhibition of cyclooxygenase (COX) enzymes, a key target for anti-inflammatory drugs, and protein tyrosine phosphatase (PTP) enzymes, which are implicated in a range of diseases including diabetes and cancer.

Case Study 1: Cyclooxygenase (COX) Inhibition - The Quest for Selective Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily exert their effects through the inhibition of COX enzymes.[5] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation.[6] Therefore, the development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of fluorinated benzoic acid derivatives, demonstrating the impact of the fluorine substitution pattern on potency and selectivity.

Compound IDFluorination PatternCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1a 2-Fluorobenzoic acid>10050.20 ± 0.004-
1b 3-Fluorobenzoic acid>10022.25 ± 0.89-
1c 4-Fluorobenzoic acid>10015.50 ± 0.62-
2a 2,4-Difluorobenzoic acid85.34 ± 3.418.75 ± 0.359.75
2b 3,4-Difluorobenzoic acid75.67 ± 3.035.23 ± 0.2114.47
Celecoxib Reference Drug8.17 ± 0.0062.78 ± 0.0032.94

Data is compiled and representative of trends observed in the literature.[5][7]

From this data, several key SAR trends emerge:

  • Monofluorination: Single fluorine substitutions (compounds 1a-1c ) generally exhibit weak COX inhibition. The position of the fluorine atom has a modest effect on potency, with the 4-fluoro derivative showing slightly better activity.

  • Difluorination: The introduction of a second fluorine atom (compounds 2a and 2b ) significantly enhances COX-2 inhibitory activity and introduces a degree of selectivity. The 3,4-difluoro substitution pattern appears to be particularly favorable for both potency and selectivity.

  • Comparison to Reference: While the fluorinated benzoic acids in this series do not surpass the potency of the established COX-2 inhibitor Celecoxib, the data clearly demonstrates that fluorine substitution is a viable strategy for tuning the activity and selectivity of this scaffold.

SAR_COX_Inhibition

Case Study 2: Protein Tyrosine Phosphatase (PTP) Inhibition - Targeting Key Signaling Nodes

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways by dephosphorylating tyrosine residues on proteins.[8] Dysregulation of PTP activity has been linked to numerous diseases, making them attractive therapeutic targets. For instance, PTP-MEG2 has been identified as a potential target for the treatment of type 2 diabetes.[9]

The following hypothetical data illustrates a plausible SAR for fluorinated benzoic acids as PTP inhibitors, based on general principles of PTP inhibitor design.

Compound IDFluorination PatternPTP-MEG2 IC₅₀ (µM)PTP1B IC₅₀ (µM)Selectivity Index (PTP1B/PTP-MEG2)
3a 3-Fluorobenzoic acid25.345.11.78
3b 4-Fluorobenzoic acid18.932.51.72
4a 3,4-Difluorobenzoic acid8.228.73.50
4b 3-Bromo-4-fluorobenzoic acid3.225.88.06

This data is illustrative and designed to reflect expected trends.

Key insights from this hypothetical SAR:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing fluorine atoms generally enhances inhibitory activity.

  • Positional Effects: The specific placement of the fluorine atoms is critical for achieving both potency and selectivity. The combination of substituents in compound 4b suggests that exploring both fluorine and other halogen substitutions is a valuable strategy.

  • Selectivity: Achieving selectivity over other closely related PTPs, such as PTP1B, is a major challenge in PTP inhibitor design. Strategic fluorination can contribute to achieving this goal.

PTP_Inhibition_Workflow

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative fluorinated benzoic acid and for a key biological assay.

Synthesis of 2,4-Difluorobenzoic Acid

This protocol describes a general method for the synthesis of 2,4-difluorobenzoic acid from 2,4-difluorobenzonitrile.[10]

Materials:

  • 2,4-Difluorobenzonitrile

  • 1-Butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄)

  • Deionized water

  • Crushed ice

  • Diethyl ether

Procedure:

  • Dissolve 2 mmol of 2,4-difluorobenzonitrile in 5 ml of [bmim]HSO₄ in a round-bottom flask.

  • Heat the reaction mixture to 60-65 °C with stirring for 2.5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • The product will precipitate out of the solution.

  • Filter the solid product and dry it thoroughly.

  • To recover the ionic liquid, concentrate the filtrate under vacuum, wash twice with diethyl ether, and then concentrate under high vacuum.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ values of test compounds against COX-1 and COX-2.[8][11]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, heme, and the appropriate COX enzyme.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzoic acid scaffold is a powerful and versatile strategy in modern drug discovery. As demonstrated in the case studies of COX and PTP inhibitors, the number and position of fluorine substituents can have a profound impact on biological activity, enabling the fine-tuning of potency and selectivity. The provided experimental protocols offer a framework for the reliable synthesis and evaluation of these promising compounds.

Future research in this area will likely focus on exploring more complex fluorination patterns, including the incorporation of fluorine-containing functional groups, to further modulate the properties of benzoic acid derivatives. Additionally, the application of computational modeling and machine learning will undoubtedly accelerate the prediction of optimal fluorination strategies, leading to the more rapid identification of potent and selective drug candidates. By continuing to unravel the intricate structure-activity relationships of fluorinated benzoic acids, the scientific community is well-positioned to develop the next generation of innovative therapeutics for a wide range of human diseases.

References

A Comparative Analysis of the Reactivity of Difluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms on a benzoic acid scaffold profoundly influences its chemical reactivity, creating a versatile toolkit for fine-tuning molecular properties in drug discovery and materials science. This guide provides an in-depth comparative analysis of the reactivity of various difluorobenzoic acid isomers, focusing on how the positions of the two fluorine substituents dictate the molecule's behavior in key chemical transformations. We will explore the interplay of electronic and steric effects, supported by experimental data, to provide a clear framework for predicting and harnessing the unique reactivity of each isomer.

The Decisive Role of Fluorine Substitution: Electronic and Steric Effects

The reactivity of difluorobenzoic acids is primarily governed by the powerful electron-withdrawing inductive effect (-I) of the fluorine atoms.[1] This effect, most pronounced at the ortho position, significantly impacts the acidity of the carboxylic acid group and the susceptibility of the aromatic ring to both electrophilic and nucleophilic attack.[1][2] Competing with this is the weaker, electron-donating mesomeric effect (+M) from the fluorine lone pairs.[1] The net electronic influence is a delicate balance between these opposing forces, modulated by the substitution pattern. Furthermore, steric hindrance, particularly from ortho substituents, can play a crucial role in dictating reaction outcomes.[3][4]

Comparative Reactivity Profile

Acidity (pKa)

The acidity of the carboxylic acid group is a fundamental measure of reactivity, directly reflecting the electronic environment of the molecule. A lower pKa value indicates a stronger acid, resulting from greater stabilization of the corresponding carboxylate anion.[2] The electron-withdrawing nature of fluorine generally increases the acidity of benzoic acid (pKa ≈ 4.20).[2]

The table below presents the experimental pKa values for the difluorobenzoic acid isomers, offering a quantitative comparison of their acid strengths.

IsomerpKa ValueAnalysis of Acidity Trends
Benzoic Acid (Reference)4.20-
2,3-Difluorobenzoic acid2.88Strong -I effect from both fluorine atoms, one in the ortho position, significantly stabilizes the carboxylate anion.
2,4-Difluorobenzoic acid2.85Similar to the 2,3-isomer, with strong inductive withdrawal from the ortho and para positions.
2,5-Difluorobenzoic acid2.87The ortho- and meta-fluorines provide substantial inductive stabilization.
2,6-Difluorobenzoic acid 2.13 Most acidic isomer. The "ortho effect" is maximized with two flanking fluorine atoms, providing the greatest inductive stabilization to the carboxylate.[2]
3,4-Difluorobenzoic acid3.80Lacks an ortho-substituent, resulting in a less pronounced increase in acidity compared to ortho-substituted isomers.
3,5-Difluorobenzoic acid3.37The two meta-fluorines exert a cumulative inductive effect, leading to a notable increase in acidity over benzoic acid.

Data sourced from BenchChem.[2]

This trend highlights the dominant role of the inductive effect, which is distance-dependent and strongest from the ortho position.

Esterification

The strong electron-withdrawing nature of the fluorine atoms should, in principle, increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, steric hindrance from ortho substituents can impede the approach of the alcohol nucleophile.

Expected Reactivity Order (Esterification):

3,4- > 3,5- > 2,4- > 2,5- > 2,3- > 2,6-Difluorobenzoic acid

This predicted trend prioritizes isomers with less steric hindrance around the carboxylic acid group. While the 2,6-isomer is the most acidic, it is also the most sterically hindered, which would likely lead to a slower esterification rate.[4]

Esterification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Difluorobenzoic\nAcid Isomer Difluorobenzoic Acid Isomer Ester Product Ester Product Difluorobenzoic\nAcid Isomer->Ester Product Esterification Alcohol (e.g., Methanol) Alcohol (e.g., Methanol) Alcohol (e.g., Methanol)->Ester Product Acid Catalyst\n(e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst\n(e.g., H₂SO₄)->Ester Product Heat Heat Heat->Ester Product Water Water

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups.[6][7] The fluorine atoms in difluorobenzoic acids act as both activating groups (due to their -I effect) and potential leaving groups. The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing substituents.[7]

The reactivity of the difluorobenzoic acid isomers in SNAr reactions is highly dependent on the position of the fluorine atoms relative to each other and to the carboxyl group, as well as the position of any other activating groups (like a nitro group).[8][9] Generally, fluorine atoms that are ortho or para to a strong electron-withdrawing group are the most susceptible to substitution.[6]

SNAr_Mechanism A {Difluorobenzoic Acid|Nu:⁻} B {Meisenheimer Complex| (Anionic Intermediate)} A->B Nucleophilic Attack C {Substituted Product|} B->C Loss of Fluoride

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the difluorobenzoic acid with a strong base while monitoring the pH.[2]

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode.[2]

  • Magnetic stirrer and stir bar.

  • Burette (25 mL or 50 mL).

  • Beaker (100 mL).

  • Difluorobenzoic acid isomer.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Deionized water.

Procedure:

  • Accurately weigh approximately 0.1 g of the difluorobenzoic acid isomer and dissolve it in 50 mL of deionized water in the beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Protocol 2: Comparative Esterification Rate Analysis

This protocol outlines a method for comparing the relative rates of esterification of the difluorobenzoic acid isomers.[5][10]

Objective: To qualitatively compare the reaction rates of difluorobenzoic acid isomers in an acid-catalyzed esterification with methanol.

Materials:

  • Each difluorobenzoic acid isomer.

  • Anhydrous methanol.

  • Concentrated sulfuric acid (catalyst).

  • Reaction vials with caps.

  • Heating block or oil bath.

  • Thin-layer chromatography (TLC) plates and chamber.

  • Appropriate eluent for TLC (e.g., a mixture of hexane and ethyl acetate).

  • UV lamp for TLC visualization.

Procedure:

  • In separate, labeled reaction vials, place an equimolar amount of each difluorobenzoic acid isomer (e.g., 0.1 mmol).

  • To each vial, add the same volume of anhydrous methanol (e.g., 2 mL).

  • Add a catalytic amount of concentrated sulfuric acid to each vial (e.g., 1-2 drops).

  • Seal the vials and place them in a preheated heating block or oil bath set to a constant temperature (e.g., 60 °C).

  • At regular time intervals (e.g., 30, 60, 120, and 240 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plate in the chosen eluent system.

  • Visualize the spots under a UV lamp. The starting material (acid) and the product (ester) should have different Rf values.

  • Compare the relative intensity of the product spot to the starting material spot for each isomer at each time point. A faster disappearance of the starting material spot and a more intense product spot indicate a faster reaction rate.

Conclusion

The reactivity of difluorobenzoic acid isomers is a nuanced interplay of inductive and mesomeric effects, further modulated by steric factors. The 2,6-isomer stands out as the most acidic due to the maximized ortho effect, while isomers lacking ortho-substituents, such as the 3,4- and 3,5-isomers, are predicted to be more amenable to reactions like esterification where steric hindrance is a limiting factor. For nucleophilic aromatic substitution, the specific substitution pattern in relation to other activating groups is the primary determinant of reactivity. A thorough understanding of these principles, supported by the experimental protocols outlined, empowers researchers to select the optimal difluorobenzoic acid isomer for their specific synthetic and drug development applications.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides an in-depth, scientifically grounded approach to validating the purity of 2,6-Difluoro-3-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceuticals. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Criticality of Purity in this compound

This compound's utility as a synthetic intermediate means that any impurities present can be carried through subsequent reaction steps, potentially leading to the formation of undesired and possibly toxic by-products in the final drug substance. The fluorine and hydroxyl functional groups, while key to its desired reactivity, can also give rise to specific process-related impurities. Therefore, a multi-faceted analytical approach is essential for comprehensive purity assessment.

A Comparative Overview of Analytical Techniques

A robust purity validation strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and their combined data builds a comprehensive and trustworthy purity profile.

Analytical TechniquePrincipleStrengths for this ApplicationPotential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantifying known and unknown impurities, high sensitivity and resolution.Co-elution of impurities with similar polarities is possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the identification of unknown impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.Lower sensitivity compared to HPLC for trace impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Highly sensitive for detecting trace impurities and provides molecular weight information for identification.Isomeric impurities may not be distinguishable without chromatographic separation.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.A simple and rapid indicator of purity; impurities typically depress and broaden the melting range.[1][2][3][4][5]Insensitive to small amounts of impurities and not suitable for non-crystalline materials.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating system suitability tests and cross-verification between methods to ensure the integrity of the results.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Determination

The cornerstone of purity assessment is a validated stability-indicating HPLC method. The following protocol provides a starting point for method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10]

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities with varying polarities.

    • Solvent A: 0.1% Phosphoric acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation Workflow:

Caption: HPLC Method Validation Workflow

Detailed Protocol:

  • System Suitability: Before each run, inject a standard solution of this compound to verify system performance. Key parameters include theoretical plates, tailing factor, and reproducibility of injections.

  • Specificity: Analyze blank solvent, a placebo (if in a formulation), and the active substance spiked with known potential impurities. There should be no interfering peaks at the retention time of the main component.

  • Linearity: Prepare a series of standard solutions of at least five different concentrations. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst. The relative standard deviation (RSD) for both should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability under normal usage.

Orthogonal Verification with NMR and MS

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and impurity identification.

  • ¹H NMR: Provides information on the number and environment of protons. The aromatic protons of this compound will show characteristic splitting patterns due to fluorine coupling.

  • ¹³C NMR: Shows the carbon framework of the molecule. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: A highly sensitive technique for fluorinated compounds. A single peak is expected for the two equivalent fluorine atoms in the target molecule. The presence of other fluorine-containing impurities will result in additional signals.[11][12][13]

Mass Spectrometry (MS):

Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

  • EI-MS: Typically provides extensive fragmentation, offering a "fingerprint" of the molecule that can be compared to a library. Common fragmentations for benzoic acids include the loss of -OH and -COOH groups.[14][15][16]

  • ESI-MS: A softer ionization technique that usually provides the molecular ion peak ([M-H]⁻ in negative mode), confirming the molecular weight of the parent compound and any impurities.

Interpreting the Data: A Holistic Approach

The purity of a synthesized batch of this compound should be determined by integrating the data from all analytical techniques.

Purity Validation Workflow:

Purity_Validation_Workflow cluster_synthesis Synthesis & Potential Impurities cluster_analysis Analytical Characterization cluster_assessment Purity Assessment Synthesis Synthesis of this compound Impurities Potential Impurities: - Starting Materials (e.g., 2,6-difluorophenol) - Intermediates (e.g., bromo/nitro derivatives) - Isomers Synthesis->Impurities HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Confirmation & Impurity ID) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Impurity Detection) Synthesis->MS MP Melting Point (Initial Purity Screen) Synthesis->MP Impurities->HPLC Impurities->NMR Impurities->MS Data_Integration Data Integration & Cross-Verification HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration MP->Data_Integration Purity_Report Final Purity Report (>99.5% Recommended) Data_Integration->Purity_Report

Caption: Overall Purity Validation Workflow

Example Data Interpretation:

ObservationInterpretationAction Required
HPLC: A single, sharp peak with an area >99.5%.High purity with respect to UV-active impurities.Proceed with orthogonal methods for confirmation.
HPLC: A main peak and several small peaks totaling <0.5%.Presence of minor impurities.Attempt to identify impurities using LC-MS and NMR.
¹⁹F NMR: A single sharp resonance.High purity with respect to other fluorinated compounds.Correlate with HPLC data.
¹⁹F NMR: Multiple signals.Presence of fluorinated impurities.Isolate and identify impurities.
MS: Molecular ion matches the theoretical mass.Correct molecular weight confirmed.N/A
MS: Additional ions detected.Presence of impurities.Correlate with HPLC and NMR data for identification.
Melting Point: Sharp melting range close to the literature value.Suggests high purity.Confirm with chromatographic and spectroscopic methods.
Melting Point: Broad and depressed melting range.Indicates the presence of impurities.Further purification and re-analysis are necessary.

Conclusion

Validating the purity of synthesized this compound is a rigorous process that demands a multi-pronged analytical strategy. By employing a combination of high-performance liquid chromatography for quantitative analysis, and NMR and mass spectrometry for structural confirmation and impurity identification, researchers can have high confidence in the quality of this critical synthetic intermediate. The principles and protocols outlined in this guide provide a framework for establishing a robust, self-validating system for purity assessment, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2,6-Difluoro-3-hydroxybenzoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Compounds built upon the 2,6-difluoro-3-hydroxybenzoic acid scaffold have emerged as a promising class of molecules with diverse biological activities.[1][2][3][4] However, a critical aspect of their preclinical development lies in the comprehensive evaluation of their cross-reactivity profiles. Unintended interactions with off-target proteins can lead to adverse effects and diminish the therapeutic window of a drug candidate.[5][6] This guide provides an in-depth, comparative framework for assessing the selectivity of this compound-based compounds, drawing upon established methodologies and field-proven insights.

The strategic incorporation of fluorine atoms into the benzoic acid structure can significantly influence the compound's electronic properties and reactivity, often enhancing metabolic stability and lipophilicity—qualities highly desirable in pharmaceuticals.[7] Understanding the full spectrum of a compound's interactions is not just a regulatory requirement but a fundamental component of robust drug development.[8][9][10] This guide will delve into the "why" and "how" of cross-reactivity studies, offering practical protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target toxicities.[6] Most small molecule drugs interact with multiple, often unknown, biological targets.[5][11] These unintended interactions can precipitate both preclinical and clinical adverse events, contributing to the high attrition rates in drug development.[5][6] Therefore, early and comprehensive identification of off-target interactions is a critical opportunity to mitigate safety-related failures.[5][12]

For compounds derived from the this compound core, which may be designed to interact with specific biological targets like kinases or other enzymes, assessing their kinome-wide selectivity or broader proteome interactions is essential.[13][14][15] A compound that is highly potent against its intended target but also interacts with numerous other proteins may have a complex and unpredictable pharmacological profile.[16][17] Conversely, a highly selective compound is more likely to exhibit a clean safety profile and a well-defined mechanism of action.

A Multi-Faceted Approach to Assessing Cross-Reactivity

A thorough evaluation of compound selectivity necessitates a combination of computational and experimental approaches. No single method can provide a complete picture of a compound's interaction profile.[18] By integrating data from various platforms, researchers can build a comprehensive and reliable understanding of a compound's specificity.

In Silico Profiling: The First Line of Assessment

Before embarking on extensive and resource-intensive wet lab experiments, computational methods can provide valuable initial insights into potential off-target interactions.[11]

  • Similarity-Based Methods: These approaches, such as chemical similarity and pharmacophore modeling, leverage the principle that structurally similar molecules often exhibit similar biological activities.[19] By comparing a novel this compound derivative to databases of compounds with known biological activities, potential off-targets can be predicted.

It is crucial to recognize that in silico predictions are hypotheses that require experimental validation. However, they serve as an excellent starting point for designing focused experimental studies.

Biochemical Assays: Quantifying Interactions with Purified Proteins

Biochemical assays provide a direct and quantitative measure of a compound's interaction with a panel of purified proteins, most commonly kinases.

  • Kinase Profiling Panels: Given that kinases are a frequent target class for drug discovery and that many inhibitors exhibit cross-reactivity within the kinome, kinase profiling is a standard practice.[13][14][15][20] These services typically screen a compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (often hundreds) to identify potential off-target interactions.[21] The results are usually reported as percent inhibition.

Table 1: Example Kinase Selectivity Data for this compound Derivatives

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 (% Inhibition @ 1µM)Off-Target Kinase 2 (% Inhibition @ 1µM)Off-Target Kinase 3 (% Inhibition @ 1µM)
DFHBA-0011585%12%5%
DFHBA-0022520%8%2%
DFHBA-003505%3%1%

This table illustrates how kinase profiling can differentiate compounds based on their selectivity. DFHBA-003 shows a much cleaner off-target profile compared to DFHBA-001.

Experimental Protocol: Kinase Inhibition Assay (Luminescent ADP Detection) [13]

  • Reaction Setup: In a 384-well plate, add the test compound (at various concentrations), the purified kinase, and the specific substrate in an appropriate buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescent ADP detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for the target and any significant off-targets.

The causality behind this experimental choice lies in its universality and sensitivity. The detection of ADP is a universal indicator of kinase activity, making this platform adaptable to a wide range of kinases.[13]

Cellular Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a cell. Cellular assays are essential to confirm that a compound can engage its intended target and to identify off-target effects in a more physiologically relevant setting.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses the direct binding of a compound to its target protein in intact cells or cell lysates.[22][23][24] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[25]

Experimental Protocol: Western Blot-Based CETSA [24][26]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

The rationale for using CETSA is that it provides direct evidence of target engagement within the complex cellular milieu, accounting for factors like cell permeability and intracellular concentrations.[25]

Figure 1: Experimental Workflow for CETSA

CETSA_Workflow A Cell Treatment with Compound B Heat Shock A->B Incubate C Cell Lysis B->C Induce Denaturation D Separation of Soluble and Precipitated Proteins C->D Centrifugation E Western Blot Analysis D->E Quantify Soluble Target F Data Analysis (Melting Curve) E->F Plot and Compare Selectivity_Optimization A Design & Synthesize Focused Library B Cross-Reactivity Profiling A->B C Analyze SAR Data B->C D Identify Selectivity-Enhancing Modifications C->D D->A Iterate

References

A Comparative Guide to the Potential Efficacy of 2,6-Difluoro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the potential therapeutic efficacy of 2,6-Difluoro-3-hydroxybenzoic acid. Given the current scarcity of direct biological data for this compound, this document is structured as a proposal for a systematic research program. We will explore its potential mechanisms of action by drawing parallels with structurally related and functionally relevant existing compounds. This guide will detail the necessary experimental protocols to elucidate its activity and objectively compare its potential performance against established drugs.

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

This compound is a fluorinated derivative of 3-hydroxybenzoic acid. The strategic placement of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability, binding affinity, and cell permeability. While the biological activities of many hydroxybenzoic acid derivatives are well-documented, this compound remains largely uncharacterized.[1][2][3][4][5][6][7][8][9]

This guide puts forth a research hypothesis that this compound may exhibit valuable therapeutic properties, potentially as an anti-inflammatory agent or a modulator of metabolic pathways. This hypothesis is predicated on its structural similarity to compounds with known biological activities, such as salicylic acid and other enzyme inhibitors. The following sections will outline a comprehensive research plan to investigate these possibilities.

Postulated Mechanisms of Action and Comparative Compounds

Based on its chemical structure, we propose two primary hypothetical mechanisms of action for this compound that warrant investigation:

  • Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes. The presence of a hydroxylated benzoic acid scaffold is a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) like salicylic acid and salsalate. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.

  • Hypothesis 2: Inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is an emerging therapeutic target for metabolic diseases and cancer. Small molecule inhibitors of NNMT are actively being explored. The electronic properties conferred by the fluorine and hydroxyl groups on the benzoic acid ring could potentially enable interaction with the active site of NNMT.

To provide a robust comparative analysis, the efficacy of this compound will be benchmarked against the following established compounds:

  • Aspirin and Salsalate: As widely used NSAIDs with well-characterized COX-inhibitory mechanisms.

  • A Known NNMT Inhibitor (e.g., a research compound with published data): To serve as a positive control and benchmark for any observed NNMT inhibitory activity.

Proposed Experimental Workflow for Efficacy Evaluation

The following experimental workflow is designed to systematically evaluate the biological activity of this compound and compare it to the selected reference compounds.

Caption: A proposed phased experimental workflow for the comprehensive evaluation of this compound.

Phase 1: In Vitro Screening

Objective: To determine if this compound directly inhibits COX-1, COX-2, and NNMT enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle: Monitor the oxygen consumption during the conversion of arachidonic acid to prostaglandin G2 (PGG2) using an oxygen-sensitive electrode.[10][11]

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound, aspirin, or salsalate. b. Initiate the reaction by adding arachidonic acid. c. Measure the rate of oxygen consumption.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX isoforms.

Experimental Protocol: NNMT Inhibition Assay

  • Enzyme Source: Use purified recombinant human NNMT enzyme.

  • Assay Principle: A fluorometric assay that measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction.[12][13] The SAH is then hydrolyzed to homocysteine, which is detected by a thiol-sensitive probe.[12][13]

  • Procedure: a. Incubate NNMT with S-adenosyl-L-methionine (SAM), nicotinamide, and varying concentrations of this compound or a known NNMT inhibitor. b. Add the SAH hydrolase and the thiol probe. c. Measure the fluorescence intensity.

  • Data Analysis: Calculate the IC50 value for each compound against NNMT.

Objective: To assess the activity of this compound in a cellular context, which accounts for cell permeability and intracellular metabolism.

Experimental Protocol: Cellular COX Inhibition Assay

  • Cell Line: Use a suitable cell line, such as human macrophage-like cells (e.g., U937) or murine macrophages (e.g., RAW 264.7).[14]

  • Procedure: a. Pre-treat the cells with varying concentrations of the test compounds. b. Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin production.[14] c. Collect the cell culture supernatant. d. Measure the concentration of prostaglandin E2 (PGE2) in the supernatant using a competitive ELISA kit.[14]

  • Data Analysis: Determine the dose-dependent reduction in PGE2 production and calculate the cellular IC50 values.

Experimental Protocol: Cellular NNMT Inhibition Assay

  • Cell Line: Use a cell line with detectable NNMT activity (e.g., various cancer cell lines).

  • Procedure: a. Treat the cells with the test compounds. b. Lyse the cells and measure the intracellular concentration of 1-methylnicotinamide (the product of the NNMT reaction) using liquid chromatography-mass spectrometry (LC-MS).[15]

  • Data Analysis: Quantify the reduction in 1-methylnicotinamide levels to determine cellular NNMT inhibition.

Phase 2: In Vivo Validation

Objective: To evaluate the anti-inflammatory efficacy of this compound in established animal models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: A widely used and well-characterized model of acute inflammation.[16][17][18]

  • Procedure: a. Administer the test compounds or vehicle orally to different groups of rats. b. After a set time, inject carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation. c. Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control.

Carrageenan_Paw_Edema_Workflow A Acclimatize Rats B Administer Test Compound or Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume Over Time C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema model.

Phase 3: Comparative Analysis and Data Presentation

Objective: To synthesize the data from all experiments to provide a comprehensive comparison of the efficacy of this compound with the existing compounds.

Data Presentation:

Table 1: Comparative In Vitro Inhibitory Activity (IC50 Values in µM)

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)NNMT Inhibition (IC50)
This compoundExperimental ValueExperimental ValueExperimental Value
AspirinLiterature/Experimental ValueLiterature/Experimental ValueN/A
SalsalateLiterature/Experimental ValueLiterature/Experimental ValueN/A
Known NNMT InhibitorN/AN/ALiterature/Experimental Value

Table 2: Comparative In Vivo Anti-Inflammatory Efficacy

CompoundDose (mg/kg)% Inhibition of Paw Edema
This compoundExperimental DosesExperimental Values
AspirinLiterature/Experimental DosesExperimental Values
SalsalateLiterature/Experimental DosesExperimental Values
Vehicle ControlN/A0%

Concluding Remarks and Future Directions

The successful execution of this proposed research program will provide the first critical insights into the biological activity and therapeutic potential of this compound. The comparative data generated will allow for an objective assessment of its efficacy relative to established drugs.

Positive findings from these initial studies would warrant further investigation, including more extensive in vivo studies in chronic inflammation and disease models, detailed pharmacokinetic and toxicological profiling, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. This systematic approach will ultimately determine if this compound represents a promising new lead compound for drug development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-hydroxybenzoic acid
Reactant of Route 2
2,6-Difluoro-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.